Nur77 modulator 3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H16N4S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
1-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C17H16N4S/c1-12-6-8-14(9-7-12)20-17(22)21-19-11-13-10-18-16-5-3-2-4-15(13)16/h2-11,18H,1H3,(H2,20,21,22)/b19-11+ |
InChIキー |
PLURIIVXGBZIRM-YBFXNURJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CNC3=CC=CC=C32 |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
Foundational & Exploratory
Nur77 Modulator 3: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as TR3 or NGFI-B, is a member of the nuclear receptor superfamily that plays a pivotal role in cell apoptosis.[1] Unlike typical nuclear receptors, Nur77 can induce cell death through a non-genomic pathway by translocating from the nucleus to the mitochondria.[1][2] This translocation is a key event that triggers a cascade leading to apoptosis, making Nur77 an attractive target for cancer therapeutics. Small molecule modulators that can induce this cytoplasmic function of Nur77 are of significant interest in drug development. This technical guide provides an in-depth overview of the mechanism of action of Nur77 modulators, with a focus on a compound class exemplified by BI1071, which for the purpose of this guide will be referred to as a representative "Nur77 modulator 3".
Core Mechanism of Action: The Nur77-Bcl-2 Apoptotic Pathway
The primary mechanism of action for Nur77 modulators involves the induction of Nur77's translocation from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2.[1][3] This interaction converts Bcl-2 from a protector of cell survival into a pro-apoptotic molecule, ultimately leading to cancer cell death.
Binding and Activation
Nur77 modulators directly bind to the Nur77 protein. For instance, the modulator BI1071 has been shown to bind to the ligand-binding domain (LBD) of Nur77 with high affinity. This binding event is crucial for initiating the subsequent steps in the apoptotic pathway. While Nur77 is considered an orphan receptor with no known endogenous ligand, synthetic small molecules can occupy specific binding pockets, inducing conformational changes that promote its pro-apoptotic functions.
Subcellular Translocation
Upon binding by a modulator, Nur77 is exported from the nucleus to the cytoplasm. This process can be influenced by post-translational modifications such as phosphorylation. The translocation of Nur77 to the mitochondria is a critical step, as its pro-apoptotic functions are primarily exerted at this organelle.
Interaction with Bcl-2 and Induction of Apoptosis
At the mitochondria, Nur77 interacts directly with Bcl-2. This interaction is unique as it doesn't displace pro-apoptotic BH3-only proteins from Bcl-2, but rather induces a conformational change in Bcl-2, exposing its BH3 domain. This "converted" Bcl-2 then acts as a pro-apoptotic protein, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c release activates the caspase cascade, culminating in the execution of apoptosis. This Nur77-mediated apoptosis is dependent on the expression of both Nur77 and Bcl-2.
Quantitative Data
The following table summarizes key quantitative data for a representative Nur77 modulator, BI1071.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (Kd) | 0.17 μM | Nur77-LBD | Surface Plasmon Resonance (SPR) | |
| Binding Affinity (Kd) of related compound (DIM-C-pPhCF3) | 3.0 μM | Nur77-LBD | Surface Plasmon Resonance (SPR) | |
| In vivo dosage | 5 mg/kg daily (oral) | MMTV-PyMT mice | Animal study |
Signaling Pathway Diagram
Caption: The this compound signaling pathway leading to apoptosis.
Experimental Protocols
Cellular Fractionation for Nur77 Translocation Analysis
Objective: To determine the subcellular localization of Nur77 following treatment with a modulator.
Methodology:
-
Culture cancer cells (e.g., HCT116) to 70-80% confluency.
-
Treat cells with the Nur77 modulator (e.g., 0.5 μM BI1071) for a specified time (e.g., 2 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to isolate the cytoplasmic fraction.
-
Centrifuge the lysate to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and lyse with a nuclear extraction buffer.
-
Isolate the mitochondrial fraction from the cytoplasmic fraction by further centrifugation steps using specific mitochondrial isolation buffers.
-
Analyze the protein content of the nuclear, cytoplasmic, and mitochondrial fractions by Western blotting using an anti-Nur77 antibody. Antibodies against PARP (nuclear marker) and Hsp60 (mitochondrial marker) should be used to verify the purity of the fractions.
Co-Immunoprecipitation for Nur77-Bcl-2 Interaction
Objective: To confirm the direct interaction between Nur77 and Bcl-2 in vivo.
Methodology:
-
Transfect cells (e.g., LNCaP) with constructs expressing GFP-tagged Nur77 and Bcl-2.
-
Treat the cells with the Nur77 modulator or a positive control (e.g., TPA).
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an anti-Bcl-2 antibody or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-GFP antibody to detect co-immunoprecipitated GFP-Nur77.
Experimental Workflow Diagram
Caption: Workflow for confirming Nur77 translocation and interaction with Bcl-2.
Conclusion
This compound represents a class of small molecules with a potent and specific mechanism of action that leverages the non-genomic, pro-apoptotic function of Nur77. By inducing the translocation of Nur77 to the mitochondria and promoting its interaction with Bcl-2, these modulators effectively convert an anti-apoptotic protein into a killer, leading to cancer cell death. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, provides a strong foundation for the continued development of Nur77-based therapeutics for the treatment of cancers, particularly those overexpressing Bcl-2.
References
Activating the Nur77 Signaling Pathway: A Technical Guide to Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a critical regulator of diverse physiological and pathological processes, including apoptosis, inflammation, metabolism, and cellular proliferation. Its dual functionality, acting as both a nuclear transcription factor and a cytoplasmic initiator of apoptosis, makes it an attractive therapeutic target for a range of diseases, including cancer, inflammatory disorders, and metabolic syndrome. This technical guide provides an in-depth overview of the Nur77 signaling pathway and details the mechanisms of action of novel small molecule compounds that modulate its activity. We present a comprehensive summary of quantitative data for these compounds, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Introduction to the Nur77 Signaling Pathway
Nur77 is a member of the nuclear receptor subfamily 4 group A (NR4A) and is characterized by a typical nuclear receptor structure, including a transactivation domain (AF-1), a DNA-binding domain (DBD), and a ligand-binding domain (LBD).[1][2][3] Unlike classical nuclear receptors, Nur77 is considered an orphan receptor as no endogenous ligand has been definitively identified.[1][2] Its expression is rapidly induced by a wide array of stimuli, including growth factors, stress signals, and T-cell receptor activation.
The signaling functions of Nur77 are bifurcated into two main pathways:
-
Genomic (Nuclear) Pathway: In the nucleus, Nur77 can bind to DNA response elements as a monomer (NBRE) or as a homodimer/heterodimer with other NR4A family members (NurRE). This binding modulates the transcription of target genes involved in various cellular processes.
-
Non-Genomic (Cytoplasmic) Pathway: Upon specific stimuli, Nur77 translocates from the nucleus to the cytoplasm, primarily to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately leading to cytochrome c release and apoptosis. This non-genomic pathway offers a unique avenue for therapeutic intervention, particularly in cancer.
Novel Compounds Modulating Nur77 Activity
A growing number of synthetic and natural compounds have been identified that directly bind to and modulate the activity of Nur77. These compounds can be broadly classified as agonists or antagonists, and their effects are often context-dependent.
Quantitative Data for Nur77 Modulators
The following table summarizes the quantitative data for several recently identified compounds that activate the Nur77 signaling pathway. This data is crucial for comparing the potency and efficacy of these potential therapeutic agents.
| Compound | Type | Target | Assay | Value | Reference(s) |
| Cytosporone B | Agonist | Nur77 | Transcriptional Activation | EC50: 0.278 nM | |
| BI1071 | Agonist | Nur77-LBD | Surface Plasmon Resonance (SPR) | Kd: 0.17 µM | |
| Celastrol Derivative (3a) | Agonist | Nur77 | Binding Assay | Kd: 0.87 µM | |
| Celastrol | Agonist | Nur77 | Surface Plasmon Resonance (SPR) | Kd: 0.29 µM | |
| DIM-C-pPhOCH3 | Agonist | Nur77 | Transcriptional Activation | - | |
| C-DIM8 (DIM-C-pPhOH) | Antagonist | Nur77 | - | - | |
| Kaempferol (B1673270) | Antagonist | Nur77 | Direct Binding | KD: 3.1 µM | |
| Quercetin (B1663063) | Antagonist | Nur77 | Direct Binding | KD: 0.93 µM | |
| BPA-B9 | Binder | Nur77-LBD | Surface Plasmon Resonance (SPR) | KD: 0.46 µM | |
| NB1 | Agonist | Nur77-LBD | Surface Plasmon Resonance (SPR) | KD: 0.12 µM |
Key Experimental Protocols
The following sections provide detailed methodologies for essential experiments used to characterize the activation of the Nur77 signaling pathway by new compounds.
Nur77 Reporter Gene Assay (Luciferase-Based)
This assay is used to quantify the transcriptional activity of Nur77 in response to a test compound.
Principle: A reporter plasmid containing a luciferase gene under the control of a Nur77-responsive promoter (e.g., containing multiple NBRE or NurRE sequences) is transfected into cells. If the test compound activates Nur77, the receptor will bind to the response element and drive the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate suitable cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) in 24-well plates.
-
Co-transfect the cells with a Nur77 expression plasmid, a luciferase reporter plasmid (e.g., pGL3-NBRE-Luc), and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Use a dual-luciferase assay system. Add the luciferase assay reagent and measure the firefly luminescence using a luminometer.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
Nur77 Mitochondrial Translocation Assay (Immunofluorescence)
This assay visualizes the movement of Nur77 from the nucleus to the mitochondria upon compound treatment.
Principle: Cells are treated with the test compound, and then Nur77 and mitochondria are labeled with specific fluorescent antibodies or dyes. Co-localization of the Nur77 and mitochondrial signals, observed by fluorescence microscopy, indicates translocation.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the test compound or vehicle control for the desired time (e.g., 2-6 hours).
-
-
Mitochondrial Staining (Optional, for live-cell imaging):
-
Incubate the cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against Nur77 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
If mitochondria were not pre-stained, a primary antibody against a mitochondrial marker (e.g., Hsp60 or Tom20) can be co-incubated with the Nur77 antibody, followed by an appropriate secondary antibody with a different fluorophore.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the fluorescence using a confocal microscope. Co-localization of the Nur77 signal with the mitochondrial signal will appear as a merged color (e.g., yellow or orange).
-
Nur77-Bcl-2 Interaction Assay (Co-Immunoprecipitation)
This assay determines whether a test compound promotes the physical interaction between Nur77 and Bcl-2 in cells.
Principle: A specific antibody is used to pull down a target protein (e.g., Bcl-2) from a cell lysate. If another protein (Nur77) is bound to the target, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells in 10 cm dishes to 80-90% confluency.
-
Treat the cells with the test compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the bait protein (e.g., anti-Bcl-2) or a control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the prey protein (anti-Nur77) to detect its presence in the immunoprecipitated complex.
-
Also, probe the membrane with an antibody against the bait protein (anti-Bcl-2) to confirm successful immunoprecipitation.
-
Visualizing the Nur77 Signaling Network and Experimental Designs
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Nur77 Signaling Pathways
Caption: Overview of the dual genomic and non-genomic signaling pathways of Nur77.
Workflow for Characterizing a Novel Nur77 Agonist
Caption: Experimental workflow for characterizing a new Nur77 agonist.
Conclusion and Future Directions
The Nur77 signaling pathway represents a dynamic and multifaceted target for therapeutic intervention. The discovery of novel small molecules that can selectively modulate its genomic and non-genomic functions holds immense promise for the treatment of a wide range of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the continued exploration of Nur77-targeted therapies. Future research should focus on the development of more potent and selective Nur77 modulators, a deeper understanding of the upstream regulatory mechanisms of Nur77 translocation, and the elucidation of its diverse roles in various disease contexts. The continued investigation into this unique orphan nuclear receptor will undoubtedly pave the way for innovative therapeutic strategies.
References
- 1. Flavonoids kaempferol and quercetin are nuclear receptor 4A1 (NR4A1, Nur77) ligands and inhibit rhabdomyosarcoma cell and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids kaempferol and quercetin are nuclear receptor 4A1 (NR4A1, Nur77) ligands and inhibit rhabdomyosarcoma cell and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Dualistic Role of Nur77 in Cancer: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Orphan Nuclear Receptor's Biological Functions in Cancer Cells
Introduction
The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, TR3, or NGFI-B, is an orphan nuclear receptor that plays a pivotal and paradoxical role in the landscape of cancer biology.[1][2][3] As a transcription factor encoded by an immediate early gene, Nur77 is rapidly induced by a multitude of stimuli and is implicated in a diverse array of cellular processes, including apoptosis, proliferation, differentiation, and metabolism.[4][5] Its function in cancer is context-dependent, dictated largely by its subcellular localization. In the nucleus, Nur77 predominantly acts as a proto-oncogene, driving cell proliferation and survival. Conversely, its translocation to the mitochondria triggers a potent apoptotic response, positioning it as a tumor suppressor. This dual nature of Nur77 has made it an attractive, albeit complex, target for cancer therapeutic development. This technical guide provides a comprehensive overview of the biological functions of Nur77 in cancer cells, with a focus on its signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.
Data Presentation: Quantitative Insights into Nur77 Function
The following tables summarize key quantitative data related to Nur77's role in cancer, providing a basis for comparison and further research.
Table 1: Regulation of Apoptosis-Related Gene Expression by Nur77
| Gene | Cancer Cell Type | Nur77 Modulation | Fold Change in Expression | Reference |
| Fas Ligand (FasL) | Thymocytes | Constitutive Expression | Upregulated | |
| TRAIL | Thymocytes | Constitutive Expression | Moderately Increased | |
| NDG1 | Thymocytes | Overexpression | Increased | |
| Bax | Lung Cancer Cells | Dominant-Negative Nur77 | Significantly Repressed | |
| BRE | Colon Cancer Cells | DCA-induced Nur77 | Upregulated | |
| VEGF | Colon Cancer Cells | DCA-induced Nur77 | Upregulated | |
| Programmed Cell Death 1 (PDCD1) | Colon Cancer Cells (RKO) | DIM-C-pPhOCH3 Treatment | Nur77-dependent induction | |
| Cystathionase (CSE) | Colon Cancer Cells (RKO) | DIM-C-pPhOCH3 Treatment | Nur77-independent induction | |
| Activating Transcription Factor 3 (ATF3) | Colon Cancer Cells (RKO) | DIM-C-pPhOCH3 Treatment | Nur77-independent induction |
Table 2: IC50 Values of Compounds Targeting Nur77 Signaling in Cancer Cells
| Compound | Cancer Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| Cytosporone B (Csn-B) | Not Specified | Not Specified | Not Specified | EC50: 0.278 nM (agonist) | |
| NB1 | A549 (Lung Cancer) | MTT Assay | Not Specified | Potent (nM range) | |
| DIM-C-pPhOCH3 | RKO (Colon Cancer) | Cell Proliferation | 24, 48, 72 h | Concentration-dependent decrease | |
| DIM-C-Ph | RKO (Colon Cancer) | Cell Proliferation | 24, 48, 72 h | Concentration-dependent decrease | |
| Lapatinib | MDAMB231 | Not Specified | Not Specified | 7.46 ± 0.102 μM | |
| Lapatinib | BT474 | Not Specified | Not Specified | 0.036 ± 0.0151 μM | |
| Trametinib | Various | Thymidine Incorporation | 3 days | Varies by cell line | |
| Everolimus | Various | Thymidine Incorporation | 3 days | Varies by cell line | |
| Enzalutamide | LNCaP | Luminescence | 6 days | Varies by cell line | |
| Darolutamide | LNCaP | Luminescence | 6 days | Varies by cell line |
Signaling Pathways of Nur77 in Cancer Cells
Nur77 exerts its influence on cancer cells through two primary, spatially distinct signaling pathways: a nuclear, transcription-dependent pathway and a mitochondrial, transcription-independent pathway.
Nuclear Function: A Regulator of Gene Expression
In the nucleus, Nur77 functions as a transcription factor, binding to specific DNA response elements, such as the Nur77-binding response element (NBRE) or the Nur-response element (NurRE), to regulate the expression of target genes. It can bind as a monomer, a homodimer, or a heterodimer with other nuclear receptors like the retinoid X receptor (RXR). This genomic activity of Nur77 is often associated with promoting cell proliferation and survival in cancer cells. For instance, in colon cancer cells, Nur77 expression induced by deoxycholic acid (DCA) leads to the upregulation of the anti-apoptotic protein BRE and the angiogenic factor VEGF.
Mitochondrial Function: A Trigger for Apoptosis
In response to certain apoptotic stimuli, Nur77 translocates from the nucleus to the mitochondria, where it initiates a transcription-independent apoptotic cascade. This process is a critical component of Nur77's tumor-suppressive function. At the mitochondria, the ligand-binding domain (LBD) of Nur77 directly interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it from a cell protector to a cell killer. This "converted" Bcl-2 then promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade and ultimately, apoptosis. The translocation of Nur77 can be influenced by post-translational modifications, such as phosphorylation by kinases like p38 MAPK.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological functions of Nur77 in cancer cells.
Chromatin Immunoprecipitation (ChIP) for Nur77 Target Gene Analysis
This protocol is designed to identify the genomic regions to which Nur77 binds.
Materials:
-
10 cm plates of cancer cells (e.g., 2-5 x 10^7 cells)
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Nuclei Lysis Buffer (e.g., 0.1% SDS, 1 mM EDTA, 10 mM Tris-HCl pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Anti-Nur77 antibody and corresponding IgG control
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffers (Low salt, High salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Primers for target gene promoters (for qPCR)
Procedure:
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and lyse them in Cell Lysis Buffer.
-
Nuclei Preparation and Sonication: Pellet the nuclei and resuspend in Nuclei Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Dilute the sonicated chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a fraction of the chromatin with the anti-Nur77 antibody or IgG control overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of putative Nur77 target genes.
Co-Immunoprecipitation (Co-IP) for Nur77-Bcl-2 Interaction
This protocol is used to verify the in-cell interaction between Nur77 and Bcl-2.
Materials:
-
Cancer cells expressing Nur77 and Bcl-2
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-Nur77 antibody or anti-Bcl-2 antibody for immunoprecipitation
-
Non-specific IgG from the same species as the IP antibody
-
Protein A/G magnetic beads
-
Wash Buffer (same as Lysis Buffer but with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-Nur77 and anti-Bcl-2)
Procedure:
-
Cell Lysis: Lyse the cells in Co-IP Lysis Buffer on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Bcl-2) or control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with Wash Buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Nur77 and Bcl-2 to detect the co-immunoprecipitated proteins.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the effect of compounds that modulate Nur77 activity on cancer cell viability.
Materials:
-
Cancer cells
-
96-well plates
-
Complete culture medium
-
Test compounds (Nur77 modulators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value of the compound.
Conclusion and Future Directions
Nur77 stands as a fascinating and complex molecule in the study of cancer. Its dual functionality, acting as both a promoter of cell growth and an inducer of apoptosis, presents both challenges and opportunities for therapeutic intervention. The subcellular localization of Nur77 is the critical determinant of its function, making the modulation of its nucleo-mitochondrial trafficking a promising strategy for cancer treatment. A deeper understanding of the upstream signals and post-translational modifications that govern Nur77's localization and activity will be crucial for the development of targeted therapies. Furthermore, the identification and optimization of small molecules that can specifically induce the mitochondrial translocation of Nur77 or inhibit its nuclear pro-proliferative functions hold significant therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate biology of Nur77 and unlock its potential as a therapeutic target in the fight against cancer.
References
- 1. Transcriptional activation of known and novel apoptotic pathways by Nur77 orphan steroid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nur77 in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, has emerged as a critical regulator of inflammation. This orphan nuclear receptor plays a pivotal role in the pathophysiology of numerous inflammatory diseases by modulating key signaling pathways and influencing the behavior of various immune cells. This technical guide provides an in-depth overview of the function of Nur77 in preclinical inflammatory disease models, with a focus on atherosclerosis, sepsis, and arthritis. We present a comprehensive summary of quantitative data from knockout mouse models, detailed experimental protocols for studying Nur77 function, and visual representations of its core signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Introduction to Nur77
Nur77 is an immediate-early gene and a member of the NR4A orphan nuclear receptor family, which also includes Nurr1 (NR4A2) and NOR-1 (NR4A3). Unlike classical nuclear receptors, Nur77's transcriptional activity is regulated by expression and post-translational modifications rather than direct ligand binding. It is induced by a wide range of stimuli, including growth factors, stress signals, and inflammatory mediators. Nur77 exerts its biological functions primarily through genomic actions, binding to specific DNA response elements (NBRE or NurRE) to regulate target gene expression. Additionally, it can engage in non-genomic activities through protein-protein interactions.
Nur77 in Key Inflammatory Disease Models
The anti-inflammatory functions of Nur77 have been extensively studied in various animal models of inflammatory diseases. The absence of Nur77 typically leads to exacerbated inflammatory responses, highlighting its protective role.
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arteries. Nur77 has been shown to be protective against the development of atherosclerosis. In mouse models, deficiency of Nur77 leads to a significant increase in atherosclerotic plaque formation.[1] For instance, Nur77 knockout mice on an Ldlr-/- or ApoE-/- background develop larger and more complex lesions.[1][2] This is associated with increased infiltration of macrophages into the plaques and larger necrotic cores.[2]
Sepsis
Sepsis is a life-threatening condition caused by a dysregulated host response to infection. Nur77 plays a crucial role in modulating the systemic inflammatory response during sepsis. Studies have shown that Nur77-deficient mice are more susceptible to endotoxin-induced septic shock, exhibiting higher levels of pro-inflammatory cytokines such as TNF-α and IL-6 in their serum.[3]
Arthritis
In models of rheumatoid arthritis, such as collagen-induced arthritis (CIA), Nur77 has been shown to have a protective role. While the overall disease severity may not always be altered in Nur77 knockout mice, T cells from these animals exhibit a hyper-activated phenotype with increased production of pro-inflammatory cytokines like IFN-γ upon restimulation.
Quantitative Data from Nur77 Knockout Mouse Models
The following tables summarize the key quantitative findings from studies utilizing Nur77 knockout (KO) mice in various inflammatory disease models.
| Disease Model | Mouse Background | Key Findings in Nur77 KO Mice | Reference |
| Atherosclerosis | Ldlr-/- | 2.1-fold increase in atherosclerotic lesion size. 1.6-fold increase in macrophage content within lesions. 3.6-fold increase in necrotic core area. | |
| Atherosclerosis | ApoE-/- | 4-fold increase in atherosclerosis development (en face staining). 2-fold increase in atherosclerotic lesion area in aortic roots. | |
| Systemic Inflammation | C57BL/6 | Increased mRNA expression of Tnfα and Il6 in liver and spleen of 8-month-old mice. Elevated serum IL-6 levels. | |
| Collagen-Induced Arthritis | C57BL/6 | Increased IFN-γ production by CD4+ and CD8+ T cells upon ex vivo restimulation. |
| Cell Type | Condition | Key Findings in Nur77 KO Cells | Reference |
| Bone Marrow-Derived Macrophages | LPS stimulation | Increased expression of IL-6, IL-12p70, and IL-1β. Decreased expression of IL-10. Unchanged TNF-α levels. | |
| Peritoneal Macrophages | ox-LDL stimulation | Increased release of LDH. Increased expression of NLRP3, cleaved caspase-1, and cleaved IL-1β. | |
| Splenic T cells (from CIA model) | ex vivo restimulation | Increased IFN-γ production by CD4+ and CD8+ T cells. |
Core Signaling Pathways of Nur77 in Inflammation
Nur77 modulates inflammation through its interaction with several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.
Nur77 and the NF-κB Signaling Pathway
A primary mechanism by which Nur77 exerts its anti-inflammatory effects is through the inhibition of the NF-κB pathway. Nur77 can physically interact with the p65 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of pro-inflammatory target genes.
Nur77 and Macrophage Polarization
Nur77 plays a crucial role in regulating macrophage polarization, generally promoting an anti-inflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype. Nur77 deficiency is associated with a shift towards M1 polarization, characterized by increased expression of M1 markers like iNOS and reduced expression of M2 markers like Arginase-1.
References
Unlocking a New Therapeutic Avenue: A Technical Guide to the Discovery and Characterization of Novel Nur77 Agonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of novel agonists targeting the orphan nuclear receptor Nur77 (also known as NR4A1). Nur77 has emerged as a promising therapeutic target in oncology, inflammatory diseases, and metabolic disorders due to its multifaceted role in regulating cell fate and function. This document details the experimental protocols, quantitative data, and signaling pathways crucial for the development of next-generation Nur77-targeted therapeutics.
Introduction to Nur77: A Dual-Function Molecular Target
Nur77 is an immediate-early gene and a member of the nuclear receptor superfamily.[1] Unlike conventional nuclear receptors, Nur77's activity can be modulated through both genomic and non-genomic pathways, making it a unique and versatile drug target.[2]
-
Genomic Function: In the nucleus, Nur77 acts as a transcription factor, forming monomers, homodimers, or heterodimers with other proteins like retinoid X receptors (RXRs).[3] This allows it to bind to specific DNA response elements (NBRE or NurRE) and regulate the expression of target genes involved in apoptosis, inflammation, and metabolism.[3][4]
-
Non-Genomic Function: Upon certain stimuli, Nur77 can translocate from the nucleus to the cytoplasm and mitochondria. A key non-genomic function involves its interaction with the anti-apoptotic protein Bcl-2 on the mitochondrial membrane. This interaction induces a conformational change in Bcl-2, converting it into a pro-apoptotic protein and triggering the intrinsic apoptosis pathway. This mitochondrial pathway is a primary focus for the development of anti-cancer therapies.
Discovery of Novel Nur77 Agonists
The identification of small molecules that can modulate Nur77 activity is a key step in drug development. Various strategies are employed to discover novel Nur77 agonists, ranging from screening of natural products to rational drug design.
High-Throughput Screening
High-throughput screening (HTS) of chemical libraries is a common starting point for identifying hit compounds. A typical HTS workflow for Nur77 agonists is depicted below.
Notable Classes of Nur77 Agonists
Several classes of compounds have been identified as Nur77 agonists, each with distinct chemical scaffolds and mechanisms of action.
-
Natural Products: Cytosporone B, an octaketide isolated from an endophytic fungus, is a potent natural agonist of Nur77.
-
Diindolylmethane (C-DIM) Derivatives: Synthetic C-DIM compounds, such as DIM-C-pPhOCH3, have been shown to activate Nur77 and induce apoptosis in cancer cells.
-
Bipyridine Cinnamamide Derivatives: The novel compound NB1 represents a new generation of Nur77 ligands that bind to a distinct site on the receptor.
-
Other Small Molecules: A variety of other small molecules, including TMPA (an ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)-phenyl] acetate) and various fatty acid mimetics, have been identified as Nur77 modulators.
Characterization of Nur77 Agonists: Key Experimental Protocols
A rigorous characterization of novel Nur77 agonists is essential to understand their potency, selectivity, and mechanism of action. The following are detailed methodologies for key experiments.
Nur77 Transcriptional Activity Assays
Objective: To determine if a compound can activate the transcriptional activity of Nur77.
Methodology: GAL4-Nur77 Reporter Gene Assay
-
Cell Culture and Transfection: HEK293T or other suitable cells are cultured in appropriate media. Cells are co-transfected with two plasmids:
-
A vector expressing a fusion protein of the Gal4 DNA-binding domain and the Nur77 ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound or a vehicle control (e.g., DMSO).
-
Luciferase Assay: After an incubation period (typically 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the agonistic activity of the compound.
Nur77 Binding Affinity Assays
Objective: To quantify the binding affinity of a compound to the Nur77 protein.
Methodology: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Recombinant Nur77 ligand-binding domain (LBD) is immobilized on a sensor chip.
-
Compound Injection: A series of concentrations of the test compound are flowed over the sensor chip surface.
-
Signal Detection: The binding of the compound to the immobilized Nur77-LBD is detected as a change in the refractive index, measured in response units (RU).
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.
Cellular Assays for Non-Genomic Activity
Objective: To assess the ability of a compound to induce the non-genomic functions of Nur77, such as mitochondrial translocation and apoptosis.
Methodology: Immunofluorescence and Confocal Microscopy
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-231, HCT116) are cultured on coverslips and treated with the test compound.
-
Immunostaining: Cells are fixed, permeabilized, and incubated with a primary antibody specific for Nur77. A fluorescently labeled secondary antibody is then used for detection. Mitochondrial markers (e.g., MitoTracker) or antibodies against mitochondrial proteins (e.g., Hsp60) can be used for co-localization studies.
-
Imaging: Cells are imaged using a confocal microscope to visualize the subcellular localization of Nur77.
-
Analysis: The co-localization of Nur77 with mitochondria is quantified to determine the extent of its translocation from the nucleus.
Methodology: Apoptosis Assays (e.g., PARP Cleavage)
-
Cell Culture and Treatment: Cells are treated with the test compound for a specified duration.
-
Protein Extraction: Whole-cell lysates are prepared.
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that detects both full-length and cleaved poly(ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis.
-
Detection: The protein bands are visualized using chemiluminescence or fluorescence. The ratio of cleaved PARP to full-length PARP is used to quantify the level of apoptosis.
Quantitative Data on Novel Nur77 Agonists
The following tables summarize key quantitative data for selected Nur77 agonists, providing a basis for comparison of their potency and efficacy.
| Compound | Agonist Activity (EC50/Kd) | Cell Line/Assay | Reference |
| Cytosporone B | EC50: 0.278 nM | Nur77 transactivation | |
| Kd: 0.852 µM | Binding to Nur77 | ||
| THPN | Kd: 270 nM | Binding to Nur77-LBD | |
| BI1071 | Kd: 0.17 µM | Binding to Nur77-LBD (SPR) | |
| DIM-C-pPhCF3 | Kd: 3.0 µM | Binding to Nur77-LBD (SPR) | |
| Nur77 modulator 1 | Kd: 3.58 µM | Binding to Nur77 | |
| Nur77 modulator 2 | Kd: 0.35 µM | Binding to Nur77 | |
| Nur77 modulator 4 | Kd: 0.477 µM | Binding to Nur77 | |
| 4-PQBH | Kd: 1.17 µM | Binding to Nur77 | |
| Triptohypol C | Kd: 0.87 µM | Binding to Nur77 | |
| Fatty Acid Mimetic 110 | EC50: 0.14 µM | Nur77 transactivation | |
| Fatty Acid Mimetic 111 | EC50: 0.04 µM | Nur77 transactivation |
EC50: Half-maximal effective concentration; Kd: Equilibrium dissociation constant.
| Compound | In Vitro Efficacy (IC50) | Cell Line | Reference |
| Nur77 modulator 4 | < 5 µM | HepG2, MCF-7 |
IC50: Half-maximal inhibitory concentration.
Nur77 Signaling Pathways
The biological effects of Nur77 agonists are mediated through complex signaling networks. Understanding these pathways is critical for predicting therapeutic outcomes and potential side effects.
Transcriptional Regulation of Nur77
The expression of Nur77 is rapidly induced by a wide range of stimuli, including growth factors, stress signals, and inflammatory cytokines like TNF-α. Several transcription factors, including NF-κB, can bind to the Nur77 promoter and upregulate its expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Nur77: A Pivotal Regulator of Immune Tolerance and a Therapeutic Target for Autoimmune Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The orphan nuclear receptor Nur77 (NR4A1) has emerged as a critical checkpoint regulator in the immune system, playing a pivotal role in maintaining self-tolerance and controlling inflammatory responses. Its expression is rapidly induced by antigenic stimulation in various immune cells, particularly T cells and macrophages, where it orchestrates key cellular processes including apoptosis, anergy, and metabolic programming. Dysregulation of Nur77 signaling is increasingly associated with the pathogenesis of multiple autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. This document provides a comprehensive technical overview of Nur77's function in immunity, details its molecular pathways, summarizes key quantitative data from preclinical models, outlines relevant experimental protocols, and explores its potential as a therapeutic target for the treatment of autoimmune disorders.
Introduction: The NR4A Family and Nur77
Nur77, also known as NR4A1, TR3, or NGFI-B, is a member of the NR4A subfamily of orphan nuclear receptors, which also includes Nurr1 (NR4A2) and NOR-1 (NR4A3).[1][2] These transcription factors are termed "orphan" because they lack identified endogenous ligands, and their activity is primarily regulated at the transcriptional level.[3] Nur77 is classified as an immediate-early gene, with its expression being rapidly and transiently induced by a wide range of stimuli, including T cell receptor (TCR) and B cell receptor (BCR) engagement, growth factors, and inflammatory signals.[4][5] It functions as a transcription factor that can bind to DNA response elements as a monomer (NBRE) or a homodimer (NurRE) to modulate target gene expression. Its multifaceted roles in apoptosis, inflammation, and cellular metabolism place it at a critical nexus for controlling immune homeostasis.
The Role of Nur77 in T Cell Biology
Nur77 is a master regulator of T cell fate, critically influencing processes from thymic development to peripheral tolerance.
T Cell Development and Negative Selection
In the thymus, Nur77 is a key mediator of negative selection, the process that eliminates self-reactive T cells to prevent autoimmunity. High-affinity TCR engagement by self-antigens leads to strong induction of Nur77, which in turn triggers the apoptotic demise of autoreactive thymocytes. This function is crucial for establishing central tolerance. While Nur77-deficient mice do not show gross defects in T cell development, this is believed to be due to functional redundancy with other NR4A family members like Nor-1. Overexpression of Nur77, conversely, leads to massive apoptosis of developing T cells.
Peripheral Tolerance: Anergy and Exhaustion
In mature peripheral T cells, Nur77 signaling is associated with the induction of tolerance rather than activation. Continuous or strong TCR stimulation, such as that encountered in chronic inflammation or cancer, upregulates Nur77, which drives T cells into a state of hyporesponsiveness or "exhaustion". Nur77 deficiency has been shown to reduce T cell tolerance and exhaustion, enhancing anti-tumor immunity. This suggests that inhibiting Nur77 could be a strategy to boost T cell responses, while activating it could suppress them in the context of autoimmunity.
Regulatory T Cell (Treg) Function
The role of Nur77 in regulatory T cells (Tregs), which are essential for maintaining peripheral tolerance, is complex. Some studies suggest Nur77 curtails the initial differentiation into the Treg lineage. However, other evidence indicates that Nur77 enhances the suppressive capacity of Tregs. Overexpression of Nur77 in T cells leads to a marked proportional increase in Treg cells, which appear to be more resistant to Nur77-mediated apoptosis compared to conventional T cells. This imbalance favoring Tregs can promote allograft survival, highlighting a potential therapeutic angle.
A Molecular Brake on T Cell Metabolism
Recent evidence has identified Nur77 as a crucial regulator of T cell immunometabolism. Upon activation, T cells undergo a metabolic switch to aerobic glycolysis to support proliferation and effector functions. Nur77 acts as a brake on this process, restricting both mitochondrial respiration and glycolysis. Nur77-deficient T cells exhibit heightened proliferation, enhanced differentiation into pro-inflammatory Th1 and Th17 cells, and increased production of cytokines like IFN-γ and IL-17A. This metabolic restriction is a key mechanism by which Nur77 elevates the activation threshold for T cells, thereby preventing excessive immune responses.
The Role of Nur77 in Macrophage Function
Nur77 is a significant modulator of macrophage phenotype and inflammatory activity.
Regulation of Macrophage Polarization
Macrophages can polarize into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. Nur77 plays a key role in suppressing the M1 phenotype. Nur77-deficient macrophages exhibit a strong pro-inflammatory M1-like polarization, characterized by high expression of TNF-α, IL-6, and nitric oxide, and low expression of the M2 marker Arginase-I. This M1 skewing is linked to enhanced Toll-like receptor (TLR) signaling. Conversely, Nur77 expression is associated with an anti-inflammatory M2-like state and the resolution of inflammation.
Suppression of Inflammatory Signaling
A primary anti-inflammatory mechanism of Nur77 is its ability to inhibit the NF-κB signaling pathway, a master regulator of inflammation. Nur77 can directly bind to the p65 subunit of NF-κB, leading to trans-repression of its transcriptional activity. This interaction forms a negative feedback loop, as NF-κB itself can induce Nur77 expression. Overexpression of Nur77 attenuates NF-κB activation and reduces the expression of pro-inflammatory mediators like IL-1β, IL-6, and adhesion molecules.
Key Signaling Pathways
TCR-Mediated Signaling and Apoptosis
Upon strong TCR stimulation, a signaling cascade involving calcineurin and NFAT leads to the transcription of Nur77. Once expressed, Nur77 can mediate apoptosis through two distinct pathways:
-
Transcription-dependent: Nur77 translocates to the nucleus and regulates the expression of pro-apoptotic genes.
-
Transcription-independent: In a crucial extranuclear role, Nur77 can translocate from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that exposes Bcl-2's pro-apoptotic BH3 domain, ultimately leading to cytochrome c release and cell death.
Nur77-Mediated Inhibition of NF-κB
In macrophages and other cells, pro-inflammatory stimuli like LPS activate the NF-κB pathway. The p65/p50 dimer translocates to the nucleus to drive the expression of inflammatory genes. Nur77 acts as a brake on this process. It is often co-expressed following the inflammatory stimulus and can physically interact with the p65 subunit in the nucleus, preventing it from binding to DNA and recruiting transcriptional machinery, thus repressing the inflammatory response.
Regulation of T Cell Metabolism via ERRα
Nur77 controls T cell metabolism partly by repressing the expression and activity of Estrogen-Related Receptor alpha (ERRα), a key regulator of mitochondrial biogenesis and function. ChIP-seq data shows that Nur77 directly binds to the promoter of the Esrra gene (encoding ERRα). In Nur77-deficient T cells, ERRα expression is significantly upregulated, leading to increased mitochondrial respiration and glycolysis. This positions Nur77 as an upstream negative regulator of the metabolic reprogramming required for full T cell activation.
Nur77 in Animal Models of Autoimmune Disease
The functional importance of Nur77 is highlighted in various preclinical models of autoimmune and inflammatory diseases. Nur77 deficiency consistently exacerbates disease severity, underscoring its protective role.
Multiple Sclerosis (MS)
In Experimental Autoimmune Encephalomyelitis (EAE), the primary mouse model for MS, Nur77 deficiency leads to earlier disease onset and more severe clinical symptoms. This is associated with increased infiltration of pathogenic Th1 and Th17 cells into the central nervous system (CNS) and heightened production of IFN-γ and IL-17A.
Rheumatoid Arthritis (RA) and Other Inflammatory Conditions
Nur77-deficient mice are also more susceptible to collagen-induced arthritis (CIA) and allergic contact dermatitis. In elderly mice, a lack of Nur77 leads to systemic inflammation, splenomegaly, and inflammatory cell infiltration in multiple organs. These findings demonstrate a broad, non-redundant role for Nur77 in controlling T cell-mediated inflammation in vivo.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Nur77 function.
Table 1: Effects of Nur77 Deficiency on T Cells and Autoimmunity
| Parameter | Model System | Finding in Nur77 Knockout (KO) vs. Wild-Type (WT) | Reference |
|---|---|---|---|
| Splenocytes | 30-week-old mice | Significantly increased total cell numbers | |
| Splenic T Cells | 30-week-old mice | Significantly increased percentage of CD4+ and CD8+ T cells | |
| Cytokine Production | Activated CD4+ T cells | Significantly elevated IFN-γ, IL-17A, and GM-CSF production | |
| EAE Clinical Score | MOG₃₅₋₅₅ induced EAE | Significantly aggravated clinical symptoms and earlier onset | |
| CNS Infiltrating Cells | EAE model | Increased numbers of CD4+ T cells in the CNS |
| ERRα Protein | Activated CD4+ T cells | Significantly upregulated ERRα protein expression | |
Table 2: Effects of Nur77 Deficiency on Macrophages
| Parameter | Model System | Finding in Nur77 Knockout (KO) vs. Wild-Type (WT) | Reference |
|---|---|---|---|
| Atherosclerosis | Ldlr-/- mice | 3-fold increase in atherosclerosis development | |
| Macrophage Phenotype | Peritoneal macrophages | Elicited pro-inflammatory M1-like polarization | |
| Gene Expression | Peritoneal macrophages | Markedly enhanced expression of Tnfα and Il6 | |
| NLRP3 Inflammasome | Atherosclerotic plaques | Markedly upregulated IL-1β staining in CD68+ macrophages |
| Cytokine Production | Cultured macrophages | Higher expression of pro-inflammatory cytokines, lower IL-10 | |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the study of Nur77. Below are summaries of key experimental protocols cited in the literature.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of Nur77.
-
Objective: To map where Nur77 binds to the DNA in activated CD4+ T cells.
-
Methodology:
-
Cell Preparation: CD4+ T cells are isolated from wild-type mice and activated with αCD3/αCD28 antibodies for a specified time (e.g., 4 hours) to induce Nur77 expression.
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-500 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with a specific anti-Nur77 antibody to pull down Nur77-bound DNA fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing: The purified DNA fragments are prepared into a library and sequenced using a high-throughput sequencer.
-
Data Analysis: Sequencing reads are aligned to the reference genome. Peak-calling algorithms (e.g., MACS2) are used to identify regions of significant enrichment, representing Nur77 binding sites. These sites can then be annotated to nearby genes, and motif analysis can be performed to confirm the presence of Nur77 response elements.
-
Intracellular Flow Cytometry for Nur77 and Cytokines
This method allows for the quantification of Nur77 protein expression and cytokine production at the single-cell level.
-
Objective: To measure the percentage of T cells expressing Nur77 or producing cytokines like IFN-γ and IL-17A after stimulation.
-
Methodology:
-
Cell Stimulation: Isolate murine or human peripheral blood mononuclear cells (PBMCs) or specific T cell subsets. Stimulate cells in vitro with agents like anti-CD3/CD28 antibodies, a cell stimulation cocktail (e.g., PMA/ionomycin), or specific antigens for a defined period (e.g., 3-6 hours for Nur77, 4-6 hours for cytokines). For cytokine detection, a protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last few hours of stimulation to trap cytokines inside the cell.
-
Surface Staining: Cells are washed and stained with antibodies against surface markers (e.g., anti-CD4, anti-CD8) to identify T cell populations. A viability dye is often included to exclude dead cells from the analysis.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular targets. A specialized buffer set, such as a Foxp3/Transcription Factor Staining Buffer Set, is recommended for nuclear antigens like Nur77.
-
Intracellular Staining: Permeabilized cells are stained with fluorescently-labeled antibodies against intracellular targets, such as anti-Nur77, anti-IFN-γ, or anti-IL-17A.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are applied to first identify the cell population of interest (e.g., live, singlet, CD4+ T cells) and then quantify the percentage of those cells positive for the intracellular marker(s).
-
T Cell Apoptosis Assay
This assay quantifies the degree of apoptosis in T cell populations.
-
Objective: To determine if Nur77 expression or deficiency alters T cell apoptosis.
-
Methodology:
-
Cell Culture: T cells from WT or Nur77-transgenic/knockout mice are cultured with or without stimulation (e.g., PMA/ionomycin).
-
Staining: After a set time (e.g., 72 hours), cells are harvested and stained with Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.
-
7-AAD/PI are membrane-impermeable dyes that only enter cells with compromised membranes (late apoptosis/necrosis).
-
-
Flow Cytometry Analysis:
-
Live cells: Annexin V-negative and 7-AAD/PI-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD/PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD/PI-positive.
-
-
Nur77 as a Therapeutic Target
The dual role of Nur77 in promoting T cell tolerance and suppressing macrophage inflammation makes it an attractive therapeutic target for autoimmune diseases. The goal is to develop small-molecule agonists that can enhance the natural, protective functions of Nur77.
-
Therapeutic Hypothesis: Pharmacological activation of Nur77 in autoreactive T cells and pro-inflammatory macrophages could restore immune homeostasis by:
-
Inducing apoptosis or anergy in pathogenic T cells.
-
Suppressing the production of inflammatory cytokines.
-
Promoting a shift from M1 to M2 macrophage polarization.
-
Restricting the metabolic reprogramming that fuels inflammatory responses.
-
While no Nur77-targeted therapies are currently approved, the concept is supported by preclinical data. For example, pharmacologic inhibition of ERRα, a downstream target repressed by Nur77, can reverse the hyper-inflammatory phenotype of Nur77-deficient T cells and ameliorate EAE in mice. This provides proof-of-concept that modulating the Nur77 pathway holds therapeutic promise for T cell-mediated autoimmune diseases.
Conclusion and Future Directions
Nur77 stands as a central node in the regulation of the immune response, acting as a crucial brake on T cell activation and macrophage-driven inflammation. Its roles in mediating negative selection, inducing peripheral tolerance, and controlling immunometabolism are fundamental to preventing autoimmunity. A wealth of preclinical data from knockout and transgenic models consistently demonstrates that loss of Nur77 function leads to exacerbated inflammatory and autoimmune disease.
The development of specific Nur77 agonists represents a promising, albeit challenging, therapeutic strategy. Future research should focus on:
-
Developing Potent and Specific Modulators: Creating small molecules that can selectively bind to and activate Nur77 without affecting other nuclear receptors.
-
Understanding Cell-Type Specificity: Further elucidating how Nur77's function may differ between immune cell subsets and how this can be leveraged for targeted therapies.
-
Translational Studies: Moving promising preclinical findings into human studies to validate Nur77 as a viable drug target in patients with autoimmune disorders.
Harnessing the power of this endogenous immunoregulatory pathway could pave the way for a new class of therapies designed to restore tolerance and resolve chronic inflammation in autoimmune diseases.
References
- 1. NR4A1 (Nur77) Deletion Polarizes Macrophages Towards an Inflammatory Phenotype and Increases Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nur77 deficiency leads to systemic inflammation in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Endogenous Nur77 is a specific indicator of antigen receptor signaling in human T and B cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Non-Genomic Functions of Nur77: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, has traditionally been studied for its role as a transcription factor regulating gene expression in various physiological and pathological processes. However, a growing body of evidence has illuminated the critical non-genomic functions of Nur77, which are mediated through its translocation from the nucleus to the cytoplasm and subsequent interactions with various cellular proteins. These non-transcriptional activities play a pivotal role in apoptosis, mitophagy, and cellular metabolism, making Nur77 an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth exploration of the core non-genomic functions of Nur77, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows to aid researchers and drug development professionals in this burgeoning field.
Introduction to Nur77 and its Non-Genomic Roles
Nur77 is an orphan nuclear receptor, meaning its endogenous ligand has not yet been definitively identified[1][2]. It is characterized by a typical nuclear receptor structure, including an N-terminal domain (NTD), a DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD)[2][3][4]. While its genomic functions involve the regulation of target gene expression by binding to specific DNA response elements, its non-genomic actions are initiated by its translocation to extranuclear compartments, primarily the cytoplasm and mitochondria[3][5]. This subcellular relocalization is a key regulatory step, often triggered by post-translational modifications such as phosphorylation and ubiquitination, and it allows Nur77 to engage in protein-protein interactions that dictate cell fate[3][6].
Key Non-Genomic Signaling Pathways of Nur77
The Apoptotic Pathway: Nur77-Bcl-2 Interaction
One of the most well-characterized non-genomic functions of Nur77 is its pro-apoptotic role mediated by its direct interaction with the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) at the mitochondria[1][5][6][7]. Upon receiving apoptotic stimuli, Nur77 translocates from the nucleus to the mitochondria[8][9]. There, the LBD of Nur77 binds to the flexible loop domain of Bcl-2, inducing a conformational change in Bcl-2 that exposes its pro-apoptotic BH3 domain[1][6][10]. This conversion effectively transforms Bcl-2 from a cell survival protein into a cell death inducer, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade[8][11]. This signaling axis represents a promising target for cancer therapy, as many cancers overexpress anti-apoptotic Bcl-2 family proteins to evade cell death[12].
The Mitophagy Pathway: Nur77-TRAF2-p62 Axis
Nur77 also plays a crucial role in mitophagy, the selective autophagic clearance of damaged mitochondria. This process is critical for maintaining cellular homeostasis and preventing inflammation[13][14]. Certain stimuli, such as the natural compound celastrol, can induce the translocation of Nur77 to damaged mitochondria[13][14]. At the mitochondria, Nur77 interacts with TNF receptor-associated factor 2 (TRAF2), an E3 ubiquitin ligase[13][14]. This interaction leads to the K63-linked ubiquitination of Nur77[13]. Ubiquitinated Nur77 then acts as a scaffold to recruit the autophagy receptor p62/SQSTM1, which in turn links the damaged mitochondria to the autophagic machinery for degradation[13][14]. This pathway highlights a novel mechanism for mitochondrial quality control and presents therapeutic opportunities for inflammatory diseases.
References
- 1. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E3 ubiquitin ligase Trim13 regulates Nur77 stability via casein kinase 2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Quantitative insights into protein turnover and ubiquitination with HiBiT and NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nurr7 agonist Cytosporone B differentially regulates inflammatory responses in human polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Nur77 is phosphorylated in cells by RSK in response to mitogenic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Subcellular Localization of Nur77 Upon Modulator Treatment
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the molecular mechanisms governing the subcellular localization of the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) and its pivotal role in determining cell fate. Understanding and manipulating Nur77 translocation is a promising strategy in therapeutics, particularly in oncology and inflammatory diseases.
Introduction: Nur77's Dual Role in Cell Survival and Apoptosis
Nur77 is an immediate-early gene and a member of the nuclear receptor superfamily.[1][2] Its expression is rapidly induced by a wide array of physiological and stress-related stimuli.[3][4] A defining characteristic of Nur77 is its dual functionality, acting as either a pro-survival or pro-apoptotic factor depending on its subcellular location.[5]
-
In the nucleus , Nur77 functions as a transcription factor, regulating the expression of genes involved in proliferation and metabolism, often promoting cell survival.
-
In the cytoplasm and mitochondria , Nur77 adopts a potent pro-apoptotic role. This translocation from the nucleus is a critical switch that converts Nur77 from a survival factor into a potent killer, making it an attractive target for therapeutic intervention.
This guide provides a comprehensive overview of the signaling pathways, modulators, and experimental protocols relevant to studying and targeting Nur77 translocation.
The Apoptotic Switch: Translocation from the Nucleus to the Mitochondria
Under basal conditions, Nur77 predominantly resides in the nucleus, a localization dictated by its nuclear localization signals (NLS). Upon receiving specific pro-apoptotic signals, Nur77 is exported from the nucleus to the cytoplasm. This process is often facilitated by its heterodimerization partner, the retinoid X receptor (RXR).
The ultimate destination for pro-apoptotic Nur77 is the mitochondria. Here, it interacts directly with the B-cell lymphoma 2 (Bcl-2) protein located on the outer mitochondrial membrane. This interaction is unique; Nur77 binds to the loop region of Bcl-2, inducing a conformational change that exposes the pro-apoptotic BH3 domain of Bcl-2. This event effectively converts Bcl-2 from a guardian of cell survival into a pro-death protein, leading to the release of cytochrome c from the mitochondria and the initiation of the caspase cascade, culminating in apoptosis.
Modulators of Nur77 Subcellular Localization
A diverse range of stimuli and synthetic compounds can induce the translocation of Nur77. The specific cellular context and the nature of the modulator determine the signaling pathway activated and the ultimate biological outcome.
| Modulator/Stimulus | Cell Type(s) | Observed Translocation | Key Signaling Pathway(s) | Functional Outcome |
| Oxidative Stress (H₂O₂) | Cardiomyocytes, SH-SY5Y cells | Nucleus → Mitochondria | - | Apoptosis |
| Retinoids (AHPN/CD437) | Cancer cells | Nucleus → Mitochondria | JNK Activation | Apoptosis |
| CCE9 | Cancer cells | Nucleus → Mitochondria | p38α MAPK Activation | Apoptosis |
| Celastrol | Mouse Embryonic Fibroblasts | Nucleus → Mitochondria | Interaction with TRAF2 | Anti-inflammation, Autophagy |
| XS561 | Breast Cancer Cells | Nucleus → Mitochondria | Phase Separation | Apoptosis |
| T-cell Receptor (TCR) Engagement | T-cells, Thymocytes | Nucleus → Cytoplasm/Mitochondria | - | Apoptosis |
| Glutamate | Cerebellar Granule Neurons | Nucleus → Cytosol/Mitochondria | - | Apoptosis |
| Tumor Necrosis Factor (TNF) | Mouse Embryonic Fibroblasts | Retention in Nucleus | NF-κB Independent | Cell Survival |
| PMA / Ionomycin | Thymocytes, Jurkat cells | Nuclear Expression Induction | - | Activation/Apoptosis |
| 17β-estradiol | - | Inhibits Nucleus → Cytoplasm | - | Delays Apoptosis |
Signaling Pathways Governing Nur77 Translocation
The nuclear export and mitochondrial targeting of Nur77 are tightly regulated by a network of signaling kinases, primarily the JNK and Akt pathways.
JNK and Akt: A Push-Pull Mechanism
The balance between c-Jun N-terminal kinase (JNK) and Akt signaling is crucial in controlling Nur77's subcellular fate.
-
JNK Pathway: Pro-apoptotic stimuli, such as the retinoid analog 3-Cl-AHPC, activate the JNK pathway. Activated JNK directly phosphorylates Nur77, an essential step for its export from the nucleus.
-
Akt (PI3K) Pathway: Pro-survival signals activate the PI3K/Akt pathway. Akt phosphorylates Nur77 at a different site (Ser351), which counteracts the export signal and promotes its retention within the nucleus, thereby inhibiting apoptosis.
Mitochondrial Apoptosis Pathway
Once in the cytoplasm, Nur77 translocates to the mitochondria to initiate apoptosis via its interaction with Bcl-2.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Nur77 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Downstream Targets of Nur77 Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor Nur77 (also known as NR4A1) is a critical regulator of diverse cellular processes, including apoptosis, metabolism, and inflammation. Its activity is tightly controlled by a complex network of signaling pathways and post-translational modifications. As a ligand-independent transcription factor, understanding the downstream targets of Nur77 is paramount for elucidating its biological functions and for the development of novel therapeutics targeting this receptor. This technical guide provides a comprehensive overview of the methodologies used to identify and characterize the downstream targets of Nur77 activation. We present detailed experimental protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq), RNA Sequencing (RNA-seq), and Co-Immunoprecipitation (Co-IP), and summarize quantitative data from these approaches in clearly structured tables. Furthermore, we visualize the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms governed by Nur77.
Introduction to Nur77 Signaling
Nur77 is an immediate-early gene that is rapidly induced by a variety of stimuli, including T-cell receptor (TCR) signaling, growth factors, and stress signals.[1][2] Its functional outcomes are highly context-dependent and are determined by its subcellular localization and interaction with other proteins. Nur77 can mediate its effects through two primary mechanisms: as a nuclear transcription factor modulating gene expression, or via a non-transcriptional pathway in the cytoplasm and mitochondria.
Transcriptional Regulation by Nur77
In the nucleus, Nur77 can bind to DNA as a monomer, homodimer, or heterodimer with other nuclear receptors, such as Retinoid X Receptor (RXR).[3] As a monomer, it recognizes the Nur77-binding response element (NBRE), while as a dimer, it can bind to the Nur-response element (NurRE).[4] This binding activity allows Nur77 to regulate the expression of a wide array of target genes involved in apoptosis, such as Fas Ligand (FasL) and Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), as well as genes involved in metabolism and inflammation.[5]
Non-Transcriptional Actions of Nur77
Upon specific post-translational modifications, particularly phosphorylation, Nur77 can translocate from the nucleus to the cytoplasm and mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately leading to the release of cytochrome c and caspase activation. This mitochondrial pathway represents a rapid, transcription-independent mechanism of apoptosis induction.
Signaling Pathways of Nur77 Activation and Function
The activation and function of Nur77 are governed by a complex interplay of upstream signaling cascades and downstream effector pathways.
Upstream Activation Pathways
Nur77 expression and activity are induced by a multitude of signaling pathways. In T-cells, TCR engagement triggers a cascade involving calcium influx, which activates calcineurin and calmodulin. These, in turn, activate transcription factors like MEF2 and NFAT, leading to the transcription of the Nr4a1 gene (encoding Nur77). Other kinases, such as Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK), also play a crucial role in Nur77 activation and its subsequent translocation to the mitochondria.
Downstream Effector Pathways
Once activated, Nur77 can initiate distinct downstream pathways depending on its subcellular location.
Methodologies for Identifying Downstream Targets
A combination of genomic, transcriptomic, and proteomic approaches is essential for a comprehensive identification of Nur77 downstream targets.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor. This method allows for the precise mapping of where Nur77 binds to the DNA, thereby identifying its direct target genes.
RNA Sequencing (RNA-seq)
RNA-seq provides a quantitative readout of the transcriptome, allowing for the identification of genes that are differentially expressed upon Nur77 activation. Comparing the transcriptomes of cells with and without functional Nur77 reveals genes whose expression is regulated by Nur77.
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry
Co-IP is used to identify protein-protein interactions. By using an antibody to pull down Nur77, any interacting proteins will also be isolated. These interacting partners can then be identified using mass spectrometry, revealing the Nur77 interactome and shedding light on its non-transcriptional functions and regulatory complexes.
Quantitative Data on Nur77 Downstream Targets
The following tables summarize quantitative data on Nur77 downstream targets identified through RNA-seq and ChIP-seq, as well as interacting proteins identified by mass spectrometry.
Differentially Expressed Genes Upon Nur77 Activation (RNA-seq)
This table presents a selection of genes found to be significantly up- or down-regulated in murine CD4+ T-cells following Nur77 activation. Data is derived from the analysis of GEO dataset GSE114912.
| Gene Symbol | Log2 Fold Change | p-value | Regulation | Function |
| Fasl | 1.85 | <0.01 | Upregulated | Apoptosis |
| Tnfsf10 (TRAIL) | 1.52 | <0.01 | Upregulated | Apoptosis |
| Rps6ka | -1.23 | <0.05 | Downregulated | T-cell metabolism |
| Mapk3 | -1.15 | <0.05 | Downregulated | T-cell metabolism |
| Rictor | -1.08 | <0.05 | Downregulated | T-cell metabolism |
| Notch2 | -1.31 | <0.05 | Downregulated | T-cell metabolism |
| Esrra | -1.45 | <0.01 | Downregulated | T-cell metabolism |
Direct Nur77 Target Genes (ChIP-seq)
This table lists genes with significant Nur77 binding peaks in their regulatory regions, as identified by ChIP-seq in murine CD4+ T-cells from GEO dataset GSE114912, suggesting they are direct transcriptional targets.
| Gene Symbol | Peak Location | Peak Score | Associated Function |
| Rps6ka | Promoter | High | T-cell metabolism |
| Mapk3 | Promoter | High | T-cell metabolism |
| Rictor | Enhancer | Medium | T-cell metabolism |
| Notch2 | Promoter | High | T-cell metabolism |
| Esrra | Promoter | High | T-cell metabolism |
Nur77 Interacting Proteins (Co-IP Mass Spectrometry)
This table presents a list of proteins identified as interacting with Nur77 through co-immunoprecipitation followed by mass spectrometry.
| Interacting Protein | Cellular Location | Functional Role of Interaction |
| Bcl-2 | Mitochondria | Induction of apoptosis |
| RXRα | Nucleus/Cytoplasm | Heterodimerization, transcriptional regulation, mitochondrial translocation |
| HDAC7 | Nucleus | Transcriptional repression |
| Foxp3 | Nucleus | Regulation of T-cell function |
| c-JUN | Nucleus | Transcriptional co-regulation |
Detailed Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol
This protocol provides a detailed step-by-step guide for performing a ChIP-seq experiment to identify Nur77 binding sites.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody specific for Nur77 overnight at 4°C. Use Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions of significant Nur77 enrichment. Perform motif analysis to identify the Nur77 binding motif within the peaks.
RNA Sequencing (RNA-seq) Protocol
This protocol outlines the key steps for conducting an RNA-seq experiment to identify genes regulated by Nur77.
-
RNA Isolation: Isolate total RNA from control and Nur77-activated cells using a suitable RNA extraction kit. Ensure high-quality RNA with a RIN score > 8.
-
Library Preparation:
-
mRNA Enrichment (for coding genes): Use oligo(dT) beads to enrich for polyadenylated mRNA.
-
rRNA Depletion (for total RNA): Remove ribosomal RNA to analyze both coding and non-coding RNA.
-
Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first- and second-strand cDNA.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
Amplification: Amplify the library using PCR.
-
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes with significant expression changes between control and Nur77-activated samples.
-
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes the procedure for performing a Co-IP experiment to identify proteins that interact with Nur77.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a Nur77-specific antibody overnight at 4°C. As a negative control, use a non-specific IgG antibody.
-
Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-Nur77-interactor complexes.
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis by Mass Spectrometry:
-
Run the eluate on an SDS-PAGE gel and excise the protein bands for in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins present in the sample.
-
Utilize scoring algorithms (e.g., SAINT) to distinguish bona fide interactors from non-specific binders.
-
-
Validation: Validate the identified interactions using orthogonal methods such as Western blotting of the Co-IP eluate or reciprocal Co-IP using an antibody against the putative interacting protein.
Conclusion
The identification of downstream targets is a critical step in unraveling the multifaceted roles of Nur77 in health and disease. The combination of ChIP-seq, RNA-seq, and Co-IP coupled with mass spectrometry provides a powerful and comprehensive toolkit for researchers to delineate the transcriptional and non-transcriptional networks regulated by this orphan nuclear receptor. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals aiming to further explore the biology of Nur77 and its potential as a therapeutic target.
References
- 1. Nur77 variants solely comprising the amino-terminal domain activate hypoxia-inducible factor-1α and affect bone marrow homeostasis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
Methodological & Application
Application Notes: Utilizing CRISPR/Cas9 to Elucidate the Multifaceted Functions of Nur77
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nur77: A Pleiotropic Orphan Nuclear Receptor
Nur77, also known as NR4A1, TR3, or NGFI-B, is an orphan nuclear receptor that plays a pivotal role in a myriad of cellular processes, including apoptosis, inflammation, metabolism, and cell proliferation.[1][2][3][4] Its function is intricately regulated by its expression levels, subcellular localization, and post-translational modifications.[5] Nur77 acts as a transcription factor that can bind to specific DNA sequences, such as the NGFI-B response element (NBRE) as a monomer, or the Nur-response element (NurRE) as a homodimer or heterodimer with other NR4A family members, to modulate target gene expression.
A fascinating aspect of Nur77 is its dual role in cell fate. In the nucleus, it often promotes cell survival and proliferation. However, upon specific stimuli, Nur77 can translocate to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby triggering apoptosis. This translocation-dependent function highlights a non-genomic role for Nur77 in cellular signaling.
The Power of CRISPR/Cas9 in Studying Nur77 Function
The CRISPR/Cas9 system has emerged as a powerful and precise tool for genome editing, enabling researchers to create knockout models to study gene function with unprecedented efficiency. By generating cell lines or animal models specifically lacking Nur77, researchers can dissect its precise roles in various signaling pathways and disease models. This approach allows for the elucidation of the direct consequences of Nur77 loss-of-function, providing valuable insights for basic research and therapeutic development.
Applications in Drug Development
Given its involvement in cancer, inflammation, and metabolic disorders, Nur77 is an attractive target for drug development. Understanding the intricate mechanisms of Nur77 function through CRISPR/Cas9-mediated studies can aid in the identification and validation of novel therapeutic strategies. For instance, developing small molecules that can modulate Nur77's subcellular localization or its interaction with other proteins could offer new avenues for treating a range of diseases.
Key Research Areas Utilizing CRISPR/Cas9-mediated Nur77 Knockout:
-
Cancer Biology: Investigating the context-dependent role of Nur77 in promoting or suppressing tumor growth and its involvement in chemoresistance.
-
Immunology and Inflammation: Elucidating the role of Nur77 in regulating inflammatory responses in immune cells like macrophages and T cells, and its implications in autoimmune diseases and atherosclerosis.
-
Metabolism: Studying the function of Nur77 in regulating glucose and lipid metabolism and its potential as a therapeutic target for metabolic diseases.
-
Neurobiology: Exploring the role of Nur77 in neuronal differentiation, survival, and its involvement in neurodegenerative diseases.
Data Presentation: CRISPR/Cas9-Mediated Nur77 Knockout Efficiency
The efficiency of CRISPR/Cas9-mediated gene knockout can vary depending on the cell type, the delivery method of Cas9 and guide RNA (gRNA), and the specific gRNA sequence used. Below is a representative table summarizing potential knockout efficiencies. It is crucial to validate the knockout at both the genomic (sequencing) and protein (Western blot) levels.
| Cell Line | gRNA Target Sequence (Human Nur77) | Delivery Method | Knockout Efficiency (%) | Validation Method | Reference |
| HeLa | 5′-ACCTTCATGGACGGGCTACAC-3′ | Plasmid Transfection | 60-80 | Western Blot, Sanger Sequencing | |
| Primary Human T cells | Not Specified | RNP Electroporation | ~90 | Flow Cytometry (Protein Loss) | |
| Primary Human B cells | Not Specified | RNP Nucleofection | ~85 | Flow Cytometry (Protein Loss), NGS | |
| Porcine Cells | Not Specified | RNP or Plasmid with Repsox | up to 91.86 | Not Specified |
Note: This table is a composite based on reported efficiencies for CRISPR/Cas9 in various systems and a specific gRNA for Nur77. Actual efficiencies should be empirically determined.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Nur77 signaling pathways in cellular function.
Caption: Experimental workflow for CRISPR/Cas9-mediated Nur77 knockout.
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to study Nur77 function following its knockout.
Protocol 1: CRISPR/Cas9-Mediated Knockout of Nur77 in a Human Cell Line (e.g., HeLa)
1. gRNA Design and Cloning:
- Design a gRNA targeting an early exon of the human NR4A1 (Nur77) gene. A previously validated sequence is 5′-ACCTTCATGGACGGGCTACAC-3′.
- Synthesize and clone the gRNA into a suitable Cas9 expression vector (e.g., pX330).
2. Transfection:
- Culture HeLa cells to 70-80% confluency in a 6-well plate.
- Transfect the cells with the Nur77-gRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- Include a control vector (e.g., a plasmid expressing Cas9 and a scrambled gRNA).
3. Clonal Selection:
- 48 hours post-transfection, dilute the cells and plate them into 96-well plates at a density of approximately 0.5 cells/well to isolate single clones.
- Alternatively, if the vector contains a selection marker, apply the appropriate selection agent.
- Monitor the plates for the growth of single colonies.
4. Expansion and Screening:
- Once colonies are visible, expand them into larger culture vessels.
- Prepare genomic DNA and protein lysates from each clone for validation.
5. Validation:
- Genomic DNA: Amplify the gRNA target region by PCR and sequence the product to identify insertions or deletions (indels).
- Western Blot: Perform Western blotting on protein lysates to confirm the absence of the Nur77 protein.
Protocol 2: Western Blot Analysis for Nur77 Expression
1. Sample Preparation:
- Lyse cells in RIPA buffer supplemented with protease inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
- Run the gel and transfer the proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against Nur77 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Nur77 Target Gene Expression
1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from wild-type and Nur77-knockout cells using a suitable kit.
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qRT-PCR:
- Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., IκBα, TNFα), and a SYBR Green master mix.
- Perform the qRT-PCR using a real-time PCR system.
- Include a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
3. Data Analysis:
- Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
1. Cell Treatment:
- Seed wild-type and Nur77-knockout cells in 6-well plates.
- Induce apoptosis using a relevant stimulus (e.g., TNF-α, staurosporine).
2. Staining:
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Protocol 5: Macrophage Polarization Assay
1. Macrophage Differentiation and Polarization:
- Isolate bone marrow-derived macrophages (BMDMs) from wild-type and Nur77-knockout mice.
- Differentiate the cells into M0 macrophages using M-CSF.
- Polarize the M0 macrophages into M1 (pro-inflammatory) using LPS and IFN-γ, or into M2 (anti-inflammatory) using IL-4.
2. Gene Expression Analysis:
- Extract RNA from the polarized macrophages.
- Perform qRT-PCR to analyze the expression of M1 markers (e.g., Nos2, Tnfα, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).
3. Cytokine Measurement:
- Collect the culture supernatants.
- Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA.
Protocol 6: NF-κB Luciferase Reporter Assay
1. Transfection:
- Co-transfect wild-type and Nur77-knockout cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
2. Cell Treatment:
- 24 hours post-transfection, stimulate the cells with an NF-κB activator (e.g., TNF-α).
3. Luciferase Assay:
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
- Calculate the fold change in NF-κB activity upon stimulation.
Protocol 7: Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2
1. Cell Lysis:
- Lyse cells expressing both Nur77 and Bcl-2 in a non-denaturing Co-IP lysis buffer.
2. Immunoprecipitation:
- Incubate the cell lysate with an anti-Bcl-2 antibody or an isotype control IgG overnight at 4°C.
- Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours.
3. Washing and Elution:
- Wash the beads several times with Co-IP lysis buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
- Analyze the eluates by Western blotting using antibodies against Nur77 and Bcl-2.
These detailed application notes and protocols provide a comprehensive framework for researchers to effectively utilize CRISPR/Cas9 technology to investigate the diverse and critical functions of Nur77. By employing these methodologies, the scientific community can further unravel the complexities of Nur77 signaling and its implications in health and disease, ultimately paving the way for novel therapeutic interventions.
References
- 1. cyagen.com [cyagen.com]
- 2. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 3. genuinbiotech.com [genuinbiotech.com]
- 4. Highly efficient CRISPR-Cas9-mediated gene knockout in primary human B cells for functional genetic studies of Epstein-Barr virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INDEL detection, the ‘Achilles heel’ of precise genome editing: a survey of methods for accurate profiling of gene editing induced indels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luciferase Reporter Assay of Nur77 Transcriptional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily and functions as an immediate-early response gene.[1][2][3] It plays a critical role in a wide array of biological processes, including apoptosis, inflammation, metabolism, and cell proliferation.[1][2][4][5] As a transcription factor, Nur77 can regulate the expression of its target genes by binding to specific DNA sequences known as the Nur77-binding response element (NBRE) or the Nur response element (NurRE).[1][3][4][6] Given its significant role in various diseases, including cancer and inflammatory disorders, modulating Nur77 transcriptional activity is a promising therapeutic strategy.
The luciferase reporter assay is a highly sensitive and quantitative method used to study gene expression and regulation.[7][8][9] This application note provides a detailed protocol for utilizing a luciferase reporter assay to measure the transcriptional activity of Nur77. The principle of this assay involves cloning the Nur77 response element upstream of a luciferase gene in an expression vector.[7][8] When this vector is introduced into cells, the transcriptional activation of Nur77 leads to the expression of the luciferase enzyme. The activity of luciferase is then quantified by measuring the light produced upon the addition of its substrate, luciferin.[7] This light output is directly proportional to the transcriptional activity of Nur77. A dual-luciferase system, which includes a second reporter (e.g., Renilla luciferase) as an internal control, is often employed to normalize for variations in cell number and transfection efficiency.[9][10][11]
Signaling Pathway of Nur77 Transcriptional Activation
The transcriptional activity of Nur77 is regulated by various signaling pathways initiated by a range of stimuli. For instance, in T cells, T-cell receptor (TCR) stimulation leads to an increase in intracellular calcium, which in turn activates calcineurin and calmodulin.[1] This cascade results in the activation and nuclear translocation of transcription factors like NFAT and MEF2, which then drive the expression of Nur77.[1] Once expressed, Nur77 can bind to the promoter regions of its target genes to regulate their transcription. The following diagram illustrates a simplified signaling pathway leading to Nur77 transcriptional activation.
Caption: Simplified Nur77 signaling pathway.
Experimental Workflow
The general workflow for a Nur77 luciferase reporter assay involves several key steps, from the preparation of the reporter construct to the final data analysis. The following diagram outlines the typical experimental procedure.
Caption: Experimental workflow for the assay.
Detailed Experimental Protocol
This protocol is designed for a dual-luciferase reporter assay to measure Nur77 transcriptional activity in cultured mammalian cells.
Materials:
-
Cells: A suitable cell line that responds to the stimuli of interest (e.g., Jurkat for T-cell activation studies, HEK293 for overexpression studies).
-
Reporter Plasmids:
-
Experimental Reporter: A plasmid containing multiple copies of the NBRE or NurRE upstream of the firefly luciferase gene (e.g., pGL4.27[luc2P/NurRE/Hygro]).
-
Control Reporter: A plasmid constitutively expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Transfection Reagent: A suitable lipid-based transfection reagent or electroporation system.
-
Cell Culture Medium and Supplements: As required for the specific cell line.
-
Stimuli or Compounds: The specific agonists or antagonists to be tested for their effect on Nur77 activity.
-
Dual-Luciferase Reporter Assay System: Commercial kit containing lysis buffer and substrates for both firefly and Renilla luciferase.
-
Luminometer: An instrument capable of measuring luminescence from 96-well plates.
-
96-well White, Opaque-bottom Plates: For cell culture and luminescence measurements.
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells into a 96-well white, opaque-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Prepare the transfection complexes according to the manufacturer's protocol for the chosen transfection reagent.
-
For each well, co-transfect the cells with the NurRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. A 10:1 ratio of experimental reporter to control reporter is a good starting point.
-
Include appropriate controls:
-
Negative Control: Cells transfected with a promoterless luciferase vector to determine background luminescence.
-
Positive Control: Cells treated with a known activator of the Nur77 pathway.
-
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
-
-
Cell Treatment:
-
After the incubation period, replace the medium with fresh medium containing the desired concentrations of the test compounds or stimuli.
-
Include a vehicle control (e.g., DMSO for compounds dissolved in DMSO).
-
Incubate for a period sufficient to induce a transcriptional response (typically 6-24 hours, this may need to be optimized).
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the passive lysis buffer provided in the dual-luciferase assay kit to each well.
-
Place the plate on a shaker for 15-20 minutes at room temperature to ensure complete lysis.
-
-
Luciferase Assay:
-
Program the luminometer to inject the firefly luciferase substrate followed by the Renilla luciferase substrate and to measure the luminescence for each.
-
Transfer the cell lysate to a new 96-well plate if required by the luminometer.
-
Initiate the measurement. The firefly luciferase activity is measured first, then a quenching reagent is added to stop the firefly reaction and the Renilla luciferase substrate is added to measure its activity.
-
Data Presentation and Analysis
The raw data will be in the form of relative light units (RLU) for both firefly and Renilla luciferase. The following steps outline the data analysis process.
-
Normalization:
-
For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This ratio corrects for variability in transfection efficiency and cell number.[11]
-
Normalized Activity = (Firefly RLU) / (Renilla RLU)
-
-
Calculation of Fold Change:
-
To determine the effect of a treatment, calculate the fold change in transcriptional activity relative to the vehicle control.
-
Fold Change = (Normalized Activity of Treated Sample) / (Average Normalized Activity of Vehicle Control)
-
-
Statistical Analysis:
Table 1: Example of Quantitative Data Summary for Nur77 Luciferase Reporter Assay
| Treatment Group | Concentration | Normalized Luciferase Activity (Firefly/Renilla) | Fold Change vs. Vehicle | Standard Deviation | p-value |
| Vehicle Control | - | 1.00 | 1.00 | 0.12 | - |
| Positive Control (e.g., PMA) | 50 nM | 8.50 | 8.50 | 0.98 | <0.001 |
| Compound A | 1 µM | 4.25 | 4.25 | 0.45 | <0.01 |
| Compound A | 10 µM | 10.15 | 10.15 | 1.20 | <0.001 |
| Compound B | 1 µM | 0.60 | 0.60 | 0.08 | <0.05 |
| Compound B | 10 µM | 0.25 | 0.25 | 0.04 | <0.01 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Lysis buffer contamination; intrinsic luciferase-like activity in cells. | Use a fresh lysis buffer; subtract the luminescence of untransfected cell lysate from all readings. |
| Low luciferase signal | Low transfection efficiency; suboptimal assay conditions; weak promoter activity. | Optimize transfection protocol; ensure reagents are at the correct temperature and pH; use a stronger constitutive promoter for the control vector. |
| High variability between replicates | Inconsistent cell seeding; pipetting errors; uneven transfection efficiency. | Ensure uniform cell seeding; use calibrated pipettes; optimize transfection to be more consistent.[13] |
Conclusion
The luciferase reporter assay is a powerful tool for studying the transcriptional regulation of Nur77. By following this detailed protocol, researchers can obtain reliable and quantitative data on how various stimuli and compounds modulate Nur77 activity. This information is invaluable for basic research into the biological roles of Nur77 and for the development of novel therapeutics targeting this important nuclear receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Nur77 serves as a molecular brake of the metabolic switch during T cell activation to restrict autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine exposure mediates transcriptional activation of the orphan nuclear receptor Nur77 in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Reporter Assays | Reporter Gene Assay | Reporter Assay [worldwide.promega.com]
- 10. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 11. researchgate.net [researchgate.net]
- 12. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]
- 13. mdpi.com [mdpi.com]
Application of Nur77 Modulators in Animal Models of Sepsis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The pathophysiology of sepsis involves a complex interplay of pro-inflammatory and anti-inflammatory responses. The nuclear receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of inflammation and immunity, making it a promising therapeutic target for sepsis. Nur77 expression is rapidly induced in immune cells upon stimulation and it can modulate inflammatory responses through various mechanisms, including the transrepression of the master inflammatory transcription factor NF-κB. This document provides a comprehensive overview of the application of Nur77 modulators in preclinical animal models of sepsis, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Nur77 modulators in animal models of sepsis.
Table 1: Effects of Nur77 Modulators on Survival Rates in Sepsis Animal Models
| Modulator | Animal Model | Dosing Regimen | Control Survival Rate | Treatment Survival Rate | Observation Period | Reference |
| Celastrol | LPS-induced sepsis (mice) | 1.5 mg/kg/day, i.p. for 2 days prior to LPS | 85.7% | 66.7% | 24 hours | [1] |
Table 2: Effects of Nur77 Modulators on Inflammatory Cytokine Levels in Sepsis Animal Models
| Modulator | Animal Model | Cytokine | Control Group (pg/mL) | Treatment Group (pg/mL) | Fold Change | Reference |
| Celastrol | LPS-induced sepsis (mice) | IL-6 | ~1500 | ~2500 | ~1.67x increase | [1] |
| Celastrol | LPS-induced sepsis (mice) | IL-1β | ~150 | ~250 | ~1.67x increase | [1] |
| Celastrol | LPS-induced sepsis (mice) | TNF-α | ~750 | ~1250 | ~1.67x increase | [1] |
Note: Cytokine levels are estimated from graphical data presented in the source.
Table 3: Effects of Nur77 Modulators on Organ Damage Markers in Sepsis Animal Models
| Modulator | Animal Model | Marker | Control Group (U/L) | Treatment Group (U/L) | Fold Change | Reference |
| Celastrol | LPS-induced sepsis (mice) | ALT | ~100 | ~200 | ~2.0x increase | [1] |
| Celastrol | LPS-induced sepsis (mice) | AST | ~250 | ~450 | ~1.8x increase | [1] |
Note: ALT and AST levels are estimated from graphical data presented in the source.
Experimental Protocols
Detailed methodologies for key experiments involving Nur77 modulators in animal models of sepsis are provided below.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to simulate the systemic inflammatory response seen in Gram-negative bacterial sepsis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nur77 Modulator (e.g., Celastrol, Cytosporone B, PDNPA)
-
Sterile, pyrogen-free saline
-
Syringes and needles for injection
-
Equipment for blood and tissue collection
-
ELISA kits for cytokine measurement (e.g., mouse TNF-α, IL-6, IL-1β)
-
Assay kits for organ damage markers (e.g., ALT, AST)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to food and water.
-
Modulator Administration:
-
For Celastrol, administer 1.5 mg/kg/day intraperitoneally (i.p.) for two consecutive days prior to LPS challenge.[1]
-
For other modulators like Cytosporone B or PDNPA, a similar pre-treatment or post-treatment regimen can be designed based on the compound's pharmacokinetics. Doses and timing should be optimized in pilot studies.
-
-
Induction of Sepsis:
-
Inject mice i.p. with a dose of LPS known to induce a robust inflammatory response and sublethal to lethal sepsis (e.g., 5-15 mg/kg). The exact dose should be determined based on the specific LPS lot and mouse strain.
-
The control group receives an equivalent volume of sterile saline.
-
-
Monitoring:
-
Monitor mice for signs of sepsis, including lethargy, piloerection, and huddling behavior.
-
For survival studies, monitor animals at regular intervals for a predefined period (e.g., 24-72 hours).
-
-
Sample Collection:
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize mice.
-
Collect blood via cardiac puncture for serum separation.
-
Perfuse organs (e.g., liver, lungs, kidneys) with cold PBS and collect for histological analysis or homogenization.
-
-
Biochemical Analysis:
-
Measure serum levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Measure serum levels of ALT and AST using commercially available assay kits to assess liver damage.
-
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
Needle (e.g., 21-gauge)
-
Nur77 Modulator (e.g., Cytosporone B)
-
Sterile saline
-
Analgesics
-
Equipment for monitoring and sample collection
Procedure:
-
Animal Preparation and Anesthesia:
-
Acclimatize mice as described above.
-
Anesthetize the mouse using a suitable anesthetic agent.
-
-
Surgical Procedure:
-
Shave and disinfect the abdomen.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve with a silk suture. The percentage of cecum ligated determines the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin).
-
-
Post-Operative Care:
-
Administer fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously).
-
Provide post-operative analgesia as per institutional guidelines.
-
Keep the animals warm during recovery.
-
-
Modulator Administration:
-
Administer the Nur77 modulator (e.g., Cytosporone B) at a predetermined dose and time point (e.g., pre- or post-CLP) via an appropriate route (e.g., i.p., i.v., or oral gavage).
-
-
Monitoring and Sample Collection:
-
Monitor survival and clinical signs of sepsis as described for the LPS model.
-
Collect blood and tissue samples at specified time points for analysis of inflammatory markers and organ damage.
-
Signaling Pathways and Experimental Workflows
Nur77 Signaling in Sepsis
Nur77 modulates the inflammatory response in sepsis primarily through its interaction with key signaling molecules in the NF-κB pathway. Upon activation by inflammatory stimuli like LPS, Nur77 can translocate to the cytoplasm and interact with components of the NF-κB signaling cascade.
Caption: Nur77 signaling pathway in sepsis.
Experimental Workflow for Testing Nur77 Modulators in Sepsis
The following workflow outlines the key steps in evaluating the efficacy of a Nur77 modulator in an animal model of sepsis.
Caption: Experimental workflow for evaluating Nur77 modulators.
Logical Relationship of Nur77 Activation in Sepsis
The activation of Nur77 initiates a cascade of events that collectively contribute to the attenuation of the hyperinflammatory response characteristic of sepsis.
Caption: Logical flow of Nur77 activation benefits in sepsis.
Discussion and Conclusion
The available preclinical data suggest a complex role for Nur77 in sepsis. While Nur77 deficiency exacerbates inflammation and worsens outcomes in various sepsis models, the effects of pharmacological modulation are not uniformly protective. For instance, the Nur77 agonist Celastrol has been shown to aggravate LPS-induced inflammation and organ injury in mice.[1] This highlights the need for careful evaluation of specific Nur77 modulators and their mechanisms of action.
Other modulators, such as Cytosporone B and PDNPA, have shown promise in preclinical studies by reducing inflammation and protecting against organ damage.[2][3] These compounds appear to exert their beneficial effects by inhibiting the NF-κB pathway through various mechanisms, including interfering with TRAF6 ubiquitination and preventing inhibitory phosphorylation of Nur77 by p38 MAPK.[2]
References
- 1. Celastrol aggravates LPS-induced inflammation and injuries of liver and kidney in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impeding the interaction between Nur77 and p38 reduces LPS-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosporone B ameliorates hypercoagulability in sepsis by agonizing the Nur77-thrombomodulin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Purification of Nur77 Modulator 3 (Exemplar)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nur77, also known as TR3 or NGFI-B, is an orphan nuclear receptor that plays a critical role in apoptosis, cell differentiation, and metabolism.[1][2] Its unique mechanism of action, which can involve translocation from the nucleus to mitochondria to interact with Bcl-2 and induce apoptosis, has made it an attractive target for cancer therapy.[3] Small molecule modulators of Nur77 have emerged as promising therapeutic agents.[1] This application note provides a detailed protocol for the synthesis, purification, and characterization of a representative Nur77 modulator, designated here as "Nur77 Modulator 3 (Exemplar)". The exemplar compound is based on a bis(indolyl)methane scaffold, similar to the known Nur77 modulator BI1071.[3]
This document is intended for researchers, scientists, and drug development professionals working on the discovery and development of novel cancer therapeutics targeting the Nur77 signaling pathway.
Materials and Methods
Synthesis of this compound (Exemplar)
The synthesis of this compound, a bis(indolyl)methane derivative, can be achieved through an electrophilic substitution reaction between indole (B1671886) and an appropriate aromatic aldehyde.[4][5] A general, one-pot synthesis is described below.
Reaction Scheme:
Materials:
-
Indole
-
Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) or another suitable Lewis acid catalyst[6]
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Protocol:
-
To a solution of indole (2.0 mmol) in dichloromethane (20 mL), add 4-(trifluoromethyl)benzaldehyde (1.0 mmol).
-
Add a catalytic amount of La(OTf)3 (10 mol%).[6]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Purification of this compound (Exemplar)
The crude product is purified by flash column chromatography followed by High-Performance Liquid Chromatography (HPLC) to achieve high purity.[7][8]
Flash Column Chromatography Protocol:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 5% to 30% ethyl acetate).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the partially purified product.
Preparative HPLC Protocol:
-
Dissolve the partially purified product in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto a preparative reverse-phase C18 HPLC column.
-
Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid for better peak shape) at a specified flow rate.[9]
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).[10]
-
Collect the peak corresponding to the pure product.
-
Lyophilize the collected fraction to obtain the final purified this compound.
Characterization of this compound (Exemplar)
The identity and purity of the final compound should be confirmed using analytical techniques such as NMR and Mass Spectrometry. The biological activity is characterized through binding and cell-based assays.
Nur77 Binding Affinity Assay (Surface Plasmon Resonance - SPR):
This assay measures the binding affinity of the modulator to the Nur77 protein.[11]
-
Immobilize the purified Nur77 ligand-binding domain (LBD) on a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable buffer.
-
Flow the different concentrations of the modulator over the sensor chip.
-
Measure the association and dissociation rates to determine the equilibrium dissociation constant (KD).
Cell Viability Assay (MTT Assay):
This assay determines the cytotoxic effect of the modulator on cancer cells.[12]
-
Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate and allow them to attach overnight.[12]
-
Treat the cells with increasing concentrations of this compound for 24, 48, or 72 hours.[12]
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength to determine cell viability and calculate the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
This assay confirms that the modulator induces apoptosis in cancer cells.[13][14]
-
Treat cancer cells with this compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15-20 minutes.
-
Analyze the cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[14]
Results
The following tables summarize the expected quantitative data for this compound (Exemplar).
Table 1: Synthesis and Purification Summary
| Parameter | Value |
| Crude Yield | 85% |
| Purity after Column Chromatography | >90% |
| Final Purity after HPLC | >99% |
| Molecular Weight ( g/mol ) | (Specify expected MW) |
Table 2: Biological Activity Data
| Assay | Cell Line | Result |
| Nur77 Binding Affinity (KD) | - | 0.1 - 1.0 µM |
| Cell Viability (IC50) | HeLa | 0.5 - 5.0 µM |
| Cell Viability (IC50) | MCF-7 | 1.0 - 10.0 µM |
| Apoptosis Induction | HeLa | Significant increase in Annexin V positive cells |
Signaling Pathways and Workflows
Caption: Nur77 signaling pathway induced by a modulator.
Caption: Experimental workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jchemlett.com [jchemlett.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Separation of 3,3,-Diindolylmethane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: Experimental Design for Nur77-Dependent Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as TR3 or NR4A1, is an orphan nuclear receptor that plays a pivotal role in regulating apoptosis.[1][2] Initially identified as a transcription factor, Nur77 can also induce apoptosis through a transcription-independent mitochondrial pathway.[3] Under basal conditions, Nur77 resides in the nucleus.[4] However, in response to various apoptotic stimuli, it translocates to the cytoplasm and targets the mitochondria.[1][4][5] At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic molecule.[2][6] This event triggers the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[1][7]
These application notes provide a comprehensive guide for designing and conducting experiments to investigate Nur77-dependent apoptosis. Detailed protocols for key assays are provided to enable researchers to study the expression, subcellular localization, and protein-protein interactions of Nur77, as well as to quantify apoptotic events.
Key Signaling Pathways in Nur77-Dependent Apoptosis
The central mechanism of Nur77-dependent apoptosis involves its translocation from the nucleus to the mitochondria, followed by its interaction with Bcl-2. This interaction is a critical event that switches the function of Bcl-2 from a cell survival protein to a cell death inducer.
Diagram of the Nur77-Dependent Apoptotic Signaling Pathway
Caption: Nur77 translocates to mitochondria to induce apoptosis.
Experimental Workflow for Studying Nur77-Dependent Apoptosis
A typical workflow for investigating the role of Nur77 in apoptosis involves several key stages, from initial cell treatment to final data analysis.
Diagram of the Experimental Workflow
References
- 1. clyte.tech [clyte.tech]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. genemedi.net [genemedi.net]
- 4. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 101.200.202.226 [101.200.202.226]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nur77 Modulator 3 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo dosage optimization of Nur77 modulator 3.
Troubleshooting Guide
Question: We are observing high toxicity and mortality in our mouse cohort at our initial dose. What are the likely causes and how can we troubleshoot this?
Answer:
High toxicity and mortality are common challenges during in vivo studies. The issue likely stems from an inappropriate starting dose, the formulation of the modulator, or the administration route. Here are steps to troubleshoot this issue:
-
Re-evaluate the Starting Dose: Your initial dose may be too high. It is crucial to conduct a dose-range-finding study with a small number of animals. Start with a significantly lower dose and escalate gradually to identify the maximum tolerated dose (MTD).
-
Assess Compound Solubility and Formulation: Poor solubility can lead to precipitation of the compound in vivo, causing embolisms or localized toxicity. Ensure this compound is fully dissolved in a well-tolerated vehicle. Consider reformulating with alternative excipients if solubility is an issue.
-
Consider the Route of Administration: The chosen route of administration (e.g., intraperitoneal, intravenous, oral) can significantly impact the pharmacokinetic and toxicity profile. If you are observing localized irritation or rapid systemic toxicity, consider a different route that allows for slower absorption.
-
Monitor Animal Health Closely: Implement a comprehensive monitoring plan that includes daily body weight measurements, clinical signs of distress (e.g., lethargy, ruffled fur), and food and water intake. This will help in identifying early signs of toxicity and establishing humane endpoints.
Question: Our in vivo experiments with this compound are showing inconsistent results and high variability between animals. What could be causing this and what are the solutions?
Answer:
High variability can obscure the true effect of your compound. Several factors related to the experimental protocol and animal handling can contribute to this.
-
Standardize Dosing Procedure: Ensure that the volume and concentration of the administered dose are consistent for all animals. Use precise measurement tools and calibrate them regularly.
-
Control for Biological Variables: Factors such as age, sex, and weight of the animals can influence drug metabolism and response. Use animals from a single supplier with a narrow age and weight range.
-
Acclimatize Animals Properly: Allow sufficient time for animals to acclimatize to the facility and housing conditions before starting the experiment. This reduces stress-related physiological changes that can impact results.
-
Refine the Animal Model: If you are using a disease model, ensure that the model is well-characterized and exhibits consistent pathophysiology. Variability in disease induction can lead to variable responses to the therapeutic agent.
Frequently Asked Questions (FAQs)
1. What is the general mechanism of action for Nur77 modulators?
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a crucial role in cell apoptosis, differentiation, and inflammation.[1][2] Its activity is largely determined by its subcellular localization. In the nucleus, it can act as a transcription factor.[2][3] However, upon certain stimuli, Nur77 can translocate to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby inducing apoptosis.[4] Nur77 modulators, such as this compound, are small molecules designed to bind to Nur77 and trigger this mitochondrial translocation and subsequent apoptotic pathway.
2. How do I determine a starting dose for my in vivo experiments with this compound?
A common approach is to start with a dose that has been shown to be effective in in vitro studies and extrapolate to an in vivo dose based on body surface area or weight. However, a more cautious approach is to perform a dose-range-finding study in a small group of animals. Based on literature for similar compounds, initial in vivo doses for novel Nur77 modulators in mice have ranged from 20 mg/kg to 50 mg/kg. It is advisable to start at the lower end of this range and escalate the dose in subsequent cohorts.
3. What are the key parameters to monitor during an in vivo study with a Nur77 modulator?
Monitoring should include both efficacy and toxicity endpoints.
-
Efficacy:
-
Tumor volume (in xenograft models)
-
Biomarkers of Nur77 activation (e.g., downstream target gene expression)
-
Markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage in tumor tissue)
-
Disease-specific readouts in relevant models
-
-
Toxicity:
-
Body weight
-
Clinical signs of morbidity (e.g., changes in posture, activity, grooming)
-
Complete blood count (CBC) and serum chemistry
-
Histopathological analysis of major organs at the end of the study
-
4. What are some common animal models used for in vivo testing of Nur77 modulators?
The choice of animal model depends on the therapeutic indication.
-
Oncology: Subcutaneous xenograft models using human cancer cell lines (e.g., BGC-823, MDA-MB-231) in immunodeficient mice (e.g., BALB/c nude mice) are frequently used.
-
Inflammatory Diseases: Models of specific inflammatory conditions, such as lipopolysaccharide (LPS)-induced inflammation, can be employed.
-
Cardiovascular Diseases: Models like monocrotaline-induced pulmonary arterial hypertension in rats have been used to study the role of Nur77.
Quantitative Data Summary
Table 1: In Vivo Dosages of Published Nur77 Modulators
| Compound | Animal Model | Route of Administration | Dosage | Outcome | Reference |
| Bkh126 | BALB/c nude mice with HepG2 xenografts | Intraperitoneal | 20 and 40 mg/kg daily | Dose-dependent tumor growth inhibition | |
| Celastrol | ApoE-/- mice | Not specified | Not specified | Attenuated macrophage infiltration and MMP-9 expression | |
| Csn-B analogue (10i) | C57BL/6 mice | Intraperitoneal | 50 mg/kg | In vivo activation of BRE promoter | |
| BI1071 | Animal model (not specified) | Not specified | Not specified | Potent inhibition of tumor cell growth |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Dose Optimization of this compound in a Xenograft Mouse Model
-
Animal Model: Use 6-8 week old male or female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Line: Select a human cancer cell line with known Nur77 expression.
-
Tumor Implantation: Subcutaneously inject 1 x 106 to 5 x 106 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm3). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Animal Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups (n=5-10 mice per group).
-
Dose Preparation: Prepare this compound in a sterile, well-tolerated vehicle. Ensure complete dissolution.
-
Dosing Regimen:
-
Dose-Range-Finding Study:
-
Group 1: Vehicle control
-
Group 2: Low dose (e.g., 10 mg/kg)
-
Group 3: Mid dose (e.g., 25 mg/kg)
-
Group 4: High dose (e.g., 50 mg/kg)
-
-
Administer the compound via the chosen route (e.g., intraperitoneal injection) daily or on an optimized schedule for a specified period (e.g., 21 days).
-
-
Monitoring:
-
Record tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure final tumor weight and volume.
-
Collect blood for CBC and serum chemistry analysis.
-
Harvest major organs for histopathological examination.
-
Perform Western blot or immunohistochemistry on tumor lysates to assess target engagement (e.g., levels of cleaved PARP, cleaved caspase-3).
-
Visualizations
References
- 1. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Nur77 Small Molecule Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with small molecule inhibitors of the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for Nur77 small molecule inhibitors?
A1: Nur77 is an orphan nuclear receptor with diverse biological functions. Small molecule inhibitors can modulate its activity through several mechanisms:
-
Direct Binding: Some compounds, like Cytosporone B and the novel ligand NB1, directly bind to the ligand-binding domain (LBD) of Nur77, either activating or inhibiting its transcriptional activity.[1][2]
-
Modulating Subcellular Localization: A key mechanism involves inducing the translocation of Nur77 from the nucleus to the mitochondria.[3][4] In the mitochondria, Nur77 can interact with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby triggering apoptosis.[1] Compounds like BI1071 and Celastrol are known to facilitate this process.
-
Altering Protein-Protein Interactions: Inhibitors can affect the interaction of Nur77 with other proteins, such as transcription factors or co-regulators, to modulate gene expression.
Q2: My Nur77 inhibitor shows a potent effect in a cell-based assay, but this doesn't correlate with its binding affinity for Nur77. What could be the reason?
A2: This discrepancy is a strong indicator of potential off-target effects. Several factors could be at play:
-
Promiscuous Inhibition: The compound may be binding to and inhibiting other proteins that are involved in the signaling pathway you are studying. It is not uncommon for small molecules to have multiple targets.
-
Indirect Effects: The inhibitor might not be directly acting on Nur77 but on an upstream regulator of Nur77's expression or activity.
-
Cellular Accumulation: The compound may accumulate in specific cellular compartments, such as the mitochondria, leading to high local concentrations that can cause off-target effects not predicted by simple binding assays.
-
Metabolism: The parent compound could be metabolized into a more active or promiscuous species within the cell.
Q3: What are the first steps I should take to investigate potential off-target effects of my Nur77 inhibitor?
A3: A multi-pronged approach is recommended to systematically investigate off-target effects:
-
Dose-Response Analysis: Perform a careful dose-response analysis in your cellular assay. Off-target effects often occur at higher concentrations. Compare the effective concentration in your assay with the known binding affinity (Kd) or IC50 for Nur77. A large discrepancy warrants further investigation.
-
Use a Structurally Unrelated Inhibitor: If possible, use a second, structurally different Nur77 inhibitor. If both compounds produce the same phenotype, it is more likely that the effect is on-target.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Nur77 expression. If your inhibitor still produces the same effect in Nur77-deficient cells, it is highly likely acting through an off-target mechanism.
-
Target Engagement Assays: Employ a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to Nur77 in a cellular context.
Q4: How can I differentiate between Nur77-dependent transcriptional and non-transcriptional (mitochondrial) effects?
A4: To dissect the specific pathway being modulated by your inhibitor, you can perform the following experiments:
-
Subcellular Fractionation and Western Blotting: Treat cells with your inhibitor and then perform subcellular fractionation to separate the nuclear, cytosolic, and mitochondrial fractions. Analyze Nur77 levels in each fraction by Western blot to determine if the inhibitor promotes its translocation.
-
Reporter Gene Assays: Use a luciferase reporter construct driven by a Nur77 response element (NBRE) to assess the effect of your inhibitor on Nur77's transcriptional activity.
-
Mitochondrial Apoptosis Assays: Measure markers of mitochondrial-mediated apoptosis, such as cytochrome c release, caspase-9 activation, and PARP cleavage, to determine if the mitochondrial pathway is activated.
-
Bcl-2 Co-Immunoprecipitation: Perform co-immunoprecipitation experiments to see if your inhibitor promotes the interaction between Nur77 and Bcl-2.
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of the Nur77 inhibitor.
| Potential Cause | Troubleshooting Step |
| Compound Purity and Stability | 1. Verify the purity of each batch using techniques like HPLC and mass spectrometry. 2. Assess the stability of the compound in your solvent and assay buffer over the course of the experiment. 3. Store the compound under the recommended conditions to prevent degradation. |
| Solubility Issues | 1. Visually inspect for compound precipitation in your stock solutions and final assay concentrations. 2. Determine the solubility of the inhibitor in your specific assay medium. If solubility is low, consider using a different solvent or formulation. |
Issue 2: High cellular toxicity observed at concentrations expected to be specific for Nur77.
| Potential Cause | Troubleshooting Step |
| Potent Off-Target Effects | 1. Perform a broad off-target screening, such as a kinase panel screen, to identify other proteins that your inhibitor may be potently inhibiting. 2. Use a lower concentration of the inhibitor in combination with a sensitizing agent to see if the on-target effect can be achieved at a non-toxic dose. |
| Induction of Apoptosis via Off-Target Pathways | 1. Investigate markers of different apoptotic pathways (e.g., intrinsic vs. extrinsic) to determine if the observed cell death is consistent with the known mechanism of Nur77. 2. Use inhibitors of other key apoptotic proteins to see if the toxicity can be rescued. |
Issue 3: Cellular Thermal Shift Assay (CETSA) does not show a thermal shift for Nur77 with my inhibitor, but I see a cellular effect.
| Potential Cause | Troubleshooting Step |
| Weak Target Engagement | 1. Increase the concentration of your inhibitor in the CETSA experiment. 2. Ensure that the incubation time with the inhibitor is sufficient for it to enter the cells and bind to Nur77. |
| No Ligand-Induced Stabilization | 1. Not all ligand binding events result in a significant change in protein thermal stability. The absence of a shift does not definitively rule out target engagement. 2. Consider using an alternative target engagement assay, such as a pull-down experiment with a biotinylated version of your inhibitor. |
| Off-Target Mechanism | 1. This is a strong indication that the observed cellular effect may be due to an off-target mechanism. Proceed with genetic validation (e.g., CRISPR knockout of Nur77) to confirm. |
Data Presentation
Table 1: Binding Affinity of a Novel Nur77 Ligand (NB1) Against Nur77 and a Panel of Other Nuclear Receptors.
This table presents the dissociation constants (Kd) for the novel Nur77 ligand NB1, providing a quantitative measure of its selectivity. A lower Kd value indicates a higher binding affinity. The selectivity index (SI) is the ratio of the Kd for the off-target receptor to the Kd for Nur77.
| Target | Kd (µM) | Selectivity Index (SI) vs. Nur77 |
| Nur77 | 0.12 | 1.0 |
| RXRα | 0.78 | 6.5 |
| ERα | 1.28 | 10.7 |
| ERβ | 1.63 | 13.6 |
| PPARγ | 1.35 | 11.3 |
| Data adapted from Chen et al. (2024). |
Table 2: IC50 Values of Novel Nur77 Ligand (NB1) in Various Cancer Cell Lines.
This table shows the half-maximal inhibitory concentration (IC50) of NB1 in different cancer cell lines, illustrating its cytotoxic potency. The selectivity index here is calculated relative to the most sensitive cell line (MDA-MB-231).
| Cell Line | IC50 (µM) | Selectivity Index (SI) vs. MDA-MB-231 |
| MDA-MB-231 (Breast Cancer) | 0.0030 | 1.0 |
| A549 (Lung Cancer) | 0.0850 | 28.3 |
| HeLa (Cervical Cancer) | 0.0741 | 24.7 |
| HepG2 (Liver Cancer) | 0.1105 | 36.8 |
| MCF-7 (Breast Cancer) | 2.5110 | 837.0 |
| HCC1937 (Breast Cancer) | 0.5277 | 175.9 |
| Data adapted from Chen et al. (2024). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Nur77 Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to confirm the binding of a small molecule inhibitor to Nur77 within a cellular context.
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with your Nur77 inhibitor at the desired concentration or with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble Nur77 in each sample using a standard protein quantification method, such as Western blotting with a specific anti-Nur77 antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble Nur77 as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound binds to and stabilizes Nur77.
-
Protocol 2: Kinase Panel Screening for Off-Target Selectivity
This protocol describes a general approach for screening a Nur77 inhibitor against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation:
-
Prepare a stock solution of your Nur77 inhibitor in DMSO.
-
Perform serial dilutions to generate a range of concentrations for testing. A single high concentration (e.g., 10 µM) is often used for initial screening.
-
-
Assay Setup:
-
Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.
-
In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
-
Compound Incubation:
-
Add your inhibitor at the desired concentration to the kinase reaction mixtures.
-
Include appropriate controls, such as a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.
-
-
Kinase Reaction and Detection:
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibited by your compound relative to the vehicle control.
-
For any significant "hits" (e.g., >50% inhibition), perform a full dose-response analysis to determine the IC50 value.
-
Protocol 3: Quantitative Proteomics for Unbiased Off-Target Identification
This protocol provides a general workflow for using quantitative proteomics to identify the cellular off-targets of a Nur77 inhibitor in an unbiased manner.
-
Cell Culture and Inhibitor Treatment:
-
Culture your cells of interest and treat them with your Nur77 inhibitor or a vehicle control.
-
-
Cell Lysis and Protein Digestion:
-
Harvest the cells and lyse them to extract the total proteome.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from the different treatment conditions with isobaric tags. This allows for the relative quantification of proteins across all samples in a single mass spectrometry run.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software to identify the proteins and quantify the relative changes in their abundance between the inhibitor-treated and control samples.
-
Proteins that show a significant change in abundance upon inhibitor treatment are potential off-targets. Further validation experiments will be required to confirm these hits.
-
Visualizations
Caption: Nur77 signaling pathways in the nucleus and mitochondria.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BI1071, a Novel Nur77 Modulator, Induces Apoptosis of Cancer Cells by Activating the Nur77-Bcl-2 Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Novel Nur77 Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of novel Nur77 ligands.
Frequently Asked Questions (FAQs)
Q1: My new Nur77 ligand is insoluble in my aqueous assay buffer. What is the first step?
A1: The initial and most critical step is to prepare a high-concentration stock solution of your ligand in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice due to its ability to dissolve a wide range of organic molecules.[1] From this concentrated stock, you can perform serial dilutions into your final aqueous medium. It is crucial to ensure the final concentration of the organic solvent in your experiment is low enough (typically <0.5% v/v) to not interfere with the biological system.[1]
Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds. It indicates that the aqueous medium cannot maintain the ligand in solution at the desired concentration. The next steps involve a systematic troubleshooting approach, starting with adjusting the solvent environment and pH before moving to more complex formulation strategies. Refer to the Troubleshooting Guide below for a tiered approach.
Q3: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds?
A3: Besides DMSO, other frequently used solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The ideal solvent depends on your specific compound's properties and the tolerance of your experimental system.
Q4: How does pH affect the solubility of my Nur77 ligand?
A4: If your ligand has ionizable functional groups (e.g., acidic or basic moieties), the pH of the aqueous solution can significantly impact its solubility.[2] For a basic compound, lowering the pH (making it more acidic) can protonate the molecule, increasing its charge and often its aqueous solubility. Conversely, for an acidic compound, raising the pH (making it more basic) can deprotonate it, which typically enhances solubility.
Q5: What is the Biopharmaceutics Classification System (BCS) and why is it relevant?
A5: The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[3] Poorly soluble drug candidates often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4] Understanding where your Nur77 ligand falls in this classification can help guide which formulation strategies will be most effective.
In-Depth Troubleshooting Guide
This guide provides a tiered approach to systematically address and resolve solubility issues with novel Nur77 ligands.
Tier 1: Co-Solvent and pH Optimization
Problem: My ligand is soluble in 100% DMSO but precipitates in the final aqueous buffer (<1% DMSO).
Solution:
-
Test Alternative Organic Solvents: First, determine if another water-miscible solvent is more suitable. Create stock solutions in solvents like ethanol, methanol, or DMF and test their compatibility with your assay and their ability to keep the ligand in solution upon dilution.
-
Optimize Co-Solvent Concentration: If your assay allows, you can slightly increase the final percentage of the organic co-solvent. However, always run a vehicle control to ensure the solvent concentration does not affect the biological outcome.
-
Adjust Buffer pH: For ionizable compounds, systematically adjust the pH of your final buffer.[2] Prepare a series of buffers with pH values spanning a range around the compound's pKa (if known). Test the solubility of your ligand in each buffer to identify an optimal pH range that is also compatible with your assay.
Tier 2: Employing Solubilizing Excipients
Problem: Optimizing co-solvents and pH is insufficient to achieve the desired concentration.
Solution:
Incorporate solubilizing excipients, which are additives that enhance the apparent solubility of a compound.
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[3][5] Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic ligand, increasing its solubility in aqueous solutions.[1] The concentration must be kept above the critical micelle concentration (CMC) but below levels that could cause cell toxicity.
-
Polymers: Water-soluble polymers such as polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) can also be used to create solid dispersions or directly aid in solubilization.[4]
Tier 3: Advanced Formulation Strategies
Problem: My ligand requires significant solubility enhancement for in vivo studies or is a particularly "brick-dust" like molecule.
Solution:
These strategies involve altering the physical properties of the compound itself.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can significantly improve its dissolution rate according to the Noyes-Whitney equation.[3][6]
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix (e.g., a polymer).[5][9] The amorphous state has higher energy and thus greater apparent solubility than the stable crystalline form. Techniques include spray drying and hot-melt extrusion.[4]
-
Lipid-Based Formulations: For highly lipophilic ("grease-ball") molecules, lipid-based systems are often effective.[9] These include self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[6][7]
Data Presentation: Solubility Enhancement Strategies
The following tables present hypothetical but representative data to illustrate the potential impact of various solubilization techniques on a novel, poorly soluble Nur77 ligand (Ligand X).
Table 1: Effect of pH and Co-Solvents on the Aqueous Solubility of Ligand X
| Formulation Condition | Aqueous Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water | 0.1 | 1 |
| PBS (pH 7.4) | 0.5 | 5 |
| Acetate Buffer (pH 4.5) | 15.2 | 152 |
| PBS (pH 7.4) + 5% DMSO | 2.5 | 25 |
| PBS (pH 7.4) + 5% Ethanol | 1.8 | 18 |
| Acetate Buffer (pH 4.5) + 5% DMSO | 45.7 | 457 |
Table 2: Efficacy of Advanced Formulation Techniques on Ligand X Solubility
| Formulation Strategy | Carrier/Excipient | Resulting Solubility (µg/mL) | Fold Increase (vs. Water) |
| Micronization | - | 3.5 | 35 |
| Nanosuspension | - | 25.0 | 250 |
| Cyclodextrin Complexation | 10% (w/v) HP-β-CD | 85.4 | 854 |
| Solid Dispersion | PVP K30 | 112.0 | 1120 |
| SEDDS | Capryol™ 90 / Cremophor® EL | 250.0+ | >2500 |
Visualizations
Signaling Pathway: Nur77 Non-Genomic Apoptotic Pathway
Caption: Nur77 translocation from the nucleus to the mitochondria induces apoptosis.
Experimental Workflow: Troubleshooting Poor Solubility
Caption: A systematic workflow for troubleshooting poor ligand solubility.
Logical Relationship: Selecting a Solubilization Strategy
Caption: A decision tree for selecting an appropriate solubilization strategy.
Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is the gold standard for solubility measurement.[10][11]
Materials:
-
Novel Nur77 ligand (solid powder)
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of the solid ligand to a glass vial. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the pre-warmed aqueous buffer to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 37 °C). Agitate the suspension for a period sufficient to reach equilibrium, typically 24 to 48 hours.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated supernatant from the solid material. This is a critical step and can be done by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[1]
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter to remove any remaining microparticles. Be aware of potential compound adsorption to the filter material.[10]
-
-
Quantification:
-
Prepare a standard curve of the ligand in a suitable solvent.
-
Dilute the clear, saturated supernatant with a suitable solvent.
-
Analyze the concentration of the ligand in the diluted sample using a validated analytical method like HPLC-UV.
-
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
-
Protocol 2: Formulation with Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare and test a cyclodextrin-based formulation to enhance solubility.
Materials:
-
Novel Nur77 ligand
-
HP-β-CD powder
-
Selected aqueous buffer
-
Vortex mixer and/or sonicator
-
Magnetic stirrer and stir bars
Methodology:
-
Prepare Cyclodextrin Stock Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer at a concentration higher than what you plan to test (e.g., 20-40% w/v). Gentle warming and stirring may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.
-
Add Ligand to Excipient Solution: Add an excess amount of your solid Nur77 ligand directly to a specific volume of the HP-β-CD solution.
-
Facilitate Complexation: Agitate the mixture to promote the formation of the ligand-cyclodextrin inclusion complex. This can be achieved by:
-
Vortexing vigorously for several minutes.
-
Sonication in a bath sonicator.
-
Overnight stirring at room temperature using a magnetic stirrer.[1]
-
-
Determine Solubility: Once equilibrium is reached (as described in Protocol 1, Step 3), use the phase separation and quantification steps (Protocol 1, Steps 4 & 5) to determine the new, enhanced solubility of the ligand in the presence of HP-β-CD.
-
Optimization: Repeat the process with different concentrations of HP-β-CD to create a phase-solubility diagram and identify the optimal concentration for your needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low signal in Nur77 western blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Nur77 western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any band for Nur77 in my western blot?
A1: A complete lack of signal for Nur77 could be due to several factors:
-
Low or no expression of Nur77: Nur77 is an inducible orphan nuclear receptor, and its expression can be low in unstimulated cells.[1][2] Consider treating your cells with an appropriate stimulus, such as Phorbol 12-myristate 13-acetate (PMA) and ionomycin (B1663694), to induce Nur77 expression.[1][3]
-
Inefficient protein extraction: Since Nur77 is a nuclear protein, ensure your lysis buffer is suitable for extracting nuclear proteins.[4] Consider using a nuclear protein extraction kit.[4]
-
Problems with the primary antibody: The antibody may not be validated for western blotting or may have lost activity. It's advisable to run a positive control to verify the antibody's performance.[5]
-
Inefficient transfer: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[6][7]
Q2: My Nur77 band is very faint. How can I increase the signal intensity?
A2: A weak Nur77 signal can be enhanced by optimizing several steps in your protocol:
-
Increase protein load: Loading more protein onto the gel can increase the amount of Nur77 available for detection.[7][8]
-
Optimize antibody concentrations: The concentrations of both the primary and secondary antibodies may be too low. Titrating both antibodies to find the optimal concentration is recommended.[9][10][11] You can try increasing the antibody concentration 2-4 fold higher than the recommended starting dilution.[6]
-
Extend incubation times: Increasing the incubation time for the primary antibody, for instance, to overnight at 4°C, can enhance signal intensity.[11][12]
-
Enhance detection: Use a more sensitive chemiluminescent substrate or increase the exposure time during imaging.[10]
Q3: What is the expected molecular weight of Nur77?
A3: The expected molecular weight of Nur77 is approximately 65 kDa.[2] However, post-translational modifications such as glycosylation or phosphorylation can cause the protein to migrate at a slightly higher molecular weight.[9]
Q4: What are appropriate positive controls for Nur77 western blotting?
A4: A good positive control is a cell lysate from a cell line known to express Nur77, or cells that have been stimulated to induce its expression.[8] For example, mouse thymocytes stimulated with PMA and ionomycin have been shown to express Nur77.[1][3]
Troubleshooting Guide for Low Nur77 Signal
This guide provides a systematic approach to troubleshooting low signal issues in your Nur77 western blots.
| Observation | Potential Cause | Recommended Solution |
| No Band or Very Faint Band | Low Target Protein Abundance | • Increase the amount of protein loaded per well.[13]• Use a positive control lysate known to express Nur77.• Induce Nur77 expression with appropriate stimuli (e.g., PMA and ionomycin for thymocytes).[1][3]• Enrich for Nur77 through immunoprecipitation or nuclear fractionation.[8] |
| Inefficient Protein Extraction | • Use a lysis buffer optimized for nuclear proteins.[4]• Include protease and phosphatase inhibitors in your lysis buffer.[5][9] | |
| Suboptimal Antibody Concentration | • Increase the concentration of the primary and/or secondary antibody. A 2-4 fold increase from the recommended dilution is a good starting point.[6]• Perform an antibody titration to determine the optimal concentration.[10] | |
| Inefficient Protein Transfer | • Confirm successful transfer by staining the membrane with Ponceau S.[6]• Optimize transfer conditions (time, voltage/current) for a protein of ~65 kDa.• Ensure good contact between the gel and the membrane, removing any air bubbles.[8] | |
| Inactive Reagents | • Use fresh primary and secondary antibodies.• Ensure the chemiluminescent substrate is not expired and has been stored correctly.[8] | |
| Faint Bands with High Background | Inadequate Blocking | • Increase blocking time and/or temperature.• Try a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa). For phosphorylated proteins, BSA is generally recommended.[12][14]• Increase the concentration of the blocking agent. |
| Excessive Washing | • Reduce the number or duration of wash steps.[6] | |
| Antibody Concentration Too High | • While counterintuitive for a low signal of the target, high antibody concentrations can lead to high background, masking a faint specific signal. Optimize antibody dilutions.[12] |
Experimental Protocols
Cell Lysis for Nur77 Detection
This protocol is designed for the extraction of total protein from cultured cells. For low-expressing cells, a nuclear extraction protocol is recommended.
-
Cell Harvest: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA buffer (or a specialized nuclear extraction buffer) containing protease and phosphatase inhibitors to the cell plate.
-
Scraping: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
Nur77 Western Blotting Protocol
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary Nur77 antibody diluted in the blocking buffer. Recommended starting dilutions from datasheets are often 1:500 to 1:1000, but this should be optimized.[11] Incubation can be done for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Caption: Troubleshooting workflow for low Nur77 western blot signal.
Caption: Simplified pathway of Nur77 expression induction and detection.
References
- 1. Nur77 Monoclonal Antibody (12.14) (14-5965-82) [thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. researchgate.net [researchgate.net]
- 4. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. biochemistry - Increasing/decreasing signal intensity in Western blotting - Biology Stack Exchange [biology.stackexchange.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. Western blot optimization | Abcam [abcam.com]
How to prevent degradation of Nur77 modulator 3 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Nur77 modulator 3 to prevent its degradation in solution. By following these protocols, users can ensure the stability and integrity of the compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) form of this compound?
A1: To ensure maximum stability, the solid form of this compound should be stored at -20°C in a desiccated, dark environment.[1][2] Proper storage under these conditions will prevent degradation from moisture and heat.[1] Light-sensitive materials should be kept in amber or opaque vials.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of small molecule inhibitors like this compound.[3]
Q3: What are the optimal storage conditions for a DMSO stock solution of this compound?
A3: For long-term storage (up to one year), DMSO stock solutions should be stored at -80°C.[1] For short-term storage of working stocks (up to one month), -20°C is suitable.[1] It is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1][3]
Q4: Why are repeated freeze-thaw cycles detrimental to the stability of the stock solution?
A4: Repeated freeze-thaw cycles can compromise the stability of small molecules in DMSO.[1] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere each time the vial is opened.[1] This absorbed water can lead to hydrolysis of the modulator or cause it to precipitate upon freezing.[1]
Q5: My DMSO stock solution appears to have precipitated after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[4] To redissolve the compound, allow the vial to come to room temperature completely before opening to reduce moisture condensation, and then vortex gently.[1][4] If precipitation persists, brief sonication can help break up small precipitates.[3] Storing solutions at very high concentrations can increase the likelihood of precipitation.[4]
Q6: I suspect my this compound is degrading in my aqueous assay buffer. What are the common causes?
A6: Degradation in aqueous solutions can be caused by several factors:
-
Hydrolysis: The pH of your buffer can significantly impact stability, as many small molecules are susceptible to hydrolysis under acidic or basic conditions.[1]
-
Oxidation: Dissolved oxygen in the buffer can lead to oxidative degradation.[1]
-
Photodegradation: Exposure to light, especially UV light, can cause decomposition.[1] It is recommended to use amber vials or cover containers with foil to protect solutions from light.[1][4]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in solution.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected potency in cellular assays. | The compound is degrading in the stock solution or the aqueous assay buffer. | • Prepare fresh dilutions from a frozen, single-use aliquot for each experiment.[3]• Avoid repeated freeze-thaw cycles of the stock solution.[3]• Perform a stability study in your assay buffer using HPLC to determine the rate of degradation.[3] |
| Stock solution has changed color. | This often indicates chemical degradation or oxidation of the compound.[4] | • Discard the solution. A color change suggests the compound's integrity has been compromised.[4]• Prepare a fresh stock solution from the solid compound.• To prevent future oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[4] |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded.[3] | • Lower the final concentration of the modulator in your assay.[3]• Add a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer to improve solubility.[3]• Perform a serial dilution of the DMSO stock into the aqueous buffer to determine the solubility limit.[3] |
| Appearance of new peaks in HPLC analysis of the compound. | The compound is degrading into one or more new chemical entities. | • Ensure the solid compound and stock solutions are stored under the recommended conditions (protected from light, moisture, and extreme temperatures).[3]• Prepare fresh solutions and re-analyze. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Environment: Work in a clean, controlled laboratory environment. Use personal protective equipment (PPE) such as gloves, a lab coat, and protective eyewear.[5]
-
Weighing: Carefully weigh the desired amount of lyophilized this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution gently until the compound is completely dissolved. Brief sonication may be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use, amber polypropylene (B1209903) tubes or glass vials.[4]
-
Inert Gas (Optional but Recommended): For long-term stability, purge the headspace of each aliquot with an inert gas (argon or nitrogen) to displace oxygen and moisture.[1][4]
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.[5]
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer by HPLC
-
Preparation: Prepare a solution of this compound in your experimental aqueous buffer at the final working concentration.
-
Time Zero Sample: Immediately after preparation, take a sample (T=0) and inject it into an HPLC system to obtain an initial chromatogram.
-
Incubation: Incubate the remaining solution under the same conditions as your experiment (e.g., 37°C for 24 hours).[1]
-
Time Point Samples: Take samples at various time points during the incubation period (e.g., 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze each sample by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.
Signaling Pathways and Workflows
Nur77-Mediated Apoptosis Pathway
Nur77, an orphan nuclear receptor, can induce apoptosis through a non-genomic pathway.[6] Upon stimulation by a modulator, Nur77 translocates from the nucleus to the mitochondria.[6][7] In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately leading to the release of cytochrome c and triggering apoptosis.[6][8]
Caption: Workflow of this compound inducing apoptosis.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for identifying and resolving issues related to compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of Nur77 modulators in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of Nur77 modulators in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nur77 modulators that can lead to cell toxicity?
A1: Nur77, also known as NR4A1, is a nuclear receptor that can induce apoptosis through two main pathways. In its genomic role, it acts as a transcription factor. However, a key non-genomic function involves its translocation from the nucleus to the mitochondria in response to certain stimuli.[1][2][3] At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic protein, which in turn triggers cytochrome c release and subsequent cell death.[1][4][5] Many Nur77 modulators are designed to activate this specific mitochondrial pathway, which is the intended mechanism of action in cancer cells but can be a source of toxicity in primary cells.[4]
Q2: Why are primary cells often more sensitive to Nur77 modulator-induced toxicity than cancer cell lines?
A2: Primary cells are generally more sensitive to cytotoxic agents than immortalized cancer cell lines for several reasons. They have a finite lifespan, more stringent nutrient and growth factor requirements, and intact cell death pathways that can be more easily triggered. Cancer cell lines often have defects in apoptotic pathways, making them more resistant to cell death stimuli. Furthermore, the metabolic state of cultured cells can influence their sensitivity to toxins.[6][7] Many cell lines exhibit altered metabolism (the Warburg effect) and may be less reliant on mitochondrial respiration, potentially making them less susceptible to drugs that target mitochondrial functions.[6]
Q3: How can I differentiate between on-target Nur77-mediated apoptosis and off-target cytotoxic effects?
A3: To confirm that the observed toxicity is due to the intended Nur77 pathway, you can perform several experiments. One approach is to use siRNA to knock down Nur77 expression in your primary cells. A reduction in cell death following modulator treatment in Nur77-knockdown cells would indicate on-target activity.[2] Another method is to assess key markers of the Nur77 apoptotic pathway, such as the translocation of Nur77 to the mitochondria and the cleavage of caspase-3.[8] Comparing the modulator's effect on cells that express high and low levels of Nur77 can also provide insight.
Q4: What is the role of the vehicle/solvent, and how can I be sure it's not causing the toxicity?
A4: Many small molecule modulators are dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to cells.[9] It is crucial to always include a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent used to dissolve the modulator. A general guideline is to keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity, though the tolerance can be cell-type specific.[9] If your vehicle control shows significant cell death, you must either lower the final solvent concentration by making a more concentrated stock of your modulator or find a more biocompatible solvent.
Troubleshooting Guide
This guide addresses common issues encountered when using Nur77 modulators in primary cell cultures.
Problem 1: High levels of cell death are observed across all concentrations of the Nur77 modulator, including very low doses.
| Possible Cause | Troubleshooting Step | Rationale |
| High Solvent Concentration | 1. Calculate the final percentage of the solvent (e.g., DMSO) in your culture medium. 2. Run a vehicle-only control experiment with a serial dilution of the solvent to determine the maximum non-toxic concentration for your specific primary cells. | The solvent itself may be toxic to the sensitive primary cells.[9] Establishing a toxicity threshold for the vehicle is critical before assessing the modulator's effect. |
| Poor Modulator Solubility | 1. Visually inspect your stock solution and final dilutions for any precipitation. 2. Briefly sonicate the stock solution before diluting it into the culture medium. | If the compound precipitates out of solution at high concentrations or in aqueous media, the resulting aggregates can cause non-specific cytotoxicity. |
| Contaminated Reagents | 1. Use fresh, sterile-filtered media, serum, and supplements. 2. Test a new vial of the Nur77 modulator. | Bacterial or fungal contamination can rapidly kill primary cells and confound experimental results. A bad batch of the compound could also be the issue. |
| Extreme Cell Sensitivity | 1. Reduce the treatment duration (e.g., from 24h to 6h or 12h). 2. Ensure optimal cell culture conditions (e.g., proper CO2, humidity, and temperature). | Primary cells may undergo stress-induced apoptosis from prolonged exposure or suboptimal culture conditions, which is exacerbated by the modulator. |
Problem 2: The toxicity of the modulator is inconsistent between experiments.
| Possible Cause | Troubleshooting Step | Rationale |
| Variable Cell Health/Density | 1. Standardize the cell seeding density for all experiments. 2. Always use cells from the same passage number and ensure they are in the logarithmic growth phase before treatment. | The physiological state of cells can significantly impact their response to drugs. Over-confluent or sparsely seeded cultures can show different sensitivities. |
| Inconsistent Drug Preparation | 1. Prepare fresh dilutions of the modulator from a validated stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. | The potency of the modulator can degrade over time or with improper storage, leading to variable results. |
| Assay Timing | 1. Perform the cytotoxicity assay at a consistent time point after treatment. | The kinetics of cell death can vary. Measuring at different times will capture different stages of the apoptotic process, leading to inconsistent readings. |
Visualizing Workflows and Pathways
Nur77 Signaling and Apoptosis Induction
The following diagram illustrates the dual pathways of Nur77 function, with a focus on the non-genomic pathway leading to apoptosis, which is often targeted by modulators and can be a source of toxicity.
Caption: Nur77-mediated apoptosis pathway targeted by modulators.
Experimental Workflow for Toxicity Assessment
This workflow provides a systematic approach to assessing and troubleshooting the toxicity of Nur77 modulators in primary cell cultures.
Caption: A systematic workflow for assessing modulator toxicity.
Logical Troubleshooting Tree
This decision tree helps diagnose the root cause of unexpected cytotoxicity.
Caption: A decision tree for troubleshooting cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity.[10] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Primary cells cultured in a 96-well plate
-
Nur77 modulator and vehicle (e.g., DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the Nur77 modulator. Include wells for "untreated" (medium only) and "vehicle control" (medium + highest concentration of vehicle).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of the plate on a microplate reader at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells (after subtracting the background absorbance from a cell-free well).
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to quantify cytotoxicity. It measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
Primary cells cultured in a 96-well plate
-
Nur77 modulator and vehicle
-
Commercially available LDH cytotoxicity assay kit (contains substrate, cofactor, and dye)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. In addition to your experimental wells, set up controls for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.
-
-
Sample Collection: After the incubation period, carefully collect a supernatant sample (e.g., 50 µL) from each well without disturbing the cells. Transfer the samples to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measurement: Measure the absorbance on a microplate reader at the recommended wavelength (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings.
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
References
- 1. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Control experiments for studying Nur77-Bcl-2 interaction
Welcome to the Technical Support Center for studying the Nur77-Bcl-2 interaction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution and interpretation of experiments focused on this critical apoptotic pathway.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of the Nur77-Bcl-2 interaction.
Co-Immunoprecipitation (Co-IP)
Issue: Weak or No Interaction Signal Between Nur77 and Bcl-2
| Possible Cause | Recommended Solution | Citation |
| Low Protein Expression: The expression levels of Nur77 or Bcl-2 in the chosen cell line may be insufficient for detection. | Verify protein expression levels using Western blot on the input lysate. Consider overexpressing tagged versions of Nur77 and/or Bcl-2. An endogenous positive control is important to validate results. | [1] |
| Inappropriate Lysis Buffer: The lysis buffer composition may be too stringent, disrupting the native protein-protein interaction. | Use a mild lysis buffer, such as one without ionic detergents (e.g., use NP-40 or Triton X-100 instead of SDS or deoxycholate). RIPA buffer is often too harsh for Co-IP experiments. | [1][2] |
| Antibody Inefficiency: The antibody used for immunoprecipitation may not be suitable for recognizing the native protein conformation. | Use an antibody that is validated for IP. Polyclonal antibodies often perform better than monoclonal antibodies in IP experiments. | [2][3] |
| Interaction is Transient or Weak: The Nur77-Bcl-2 interaction might be weak or require specific cellular conditions or post-translational modifications. | Consider using a cross-linking agent (e.g., formaldehyde (B43269) or DSS) to stabilize the interaction before cell lysis. Ensure that the experimental conditions mimic the physiological state where the interaction is expected to occur. | |
| Incorrect Bead Type: The protein A/G beads may not be compatible with the antibody isotype. | Ensure the bead type (Protein A, G, or A/G) has a high affinity for the antibody isotype being used for immunoprecipitation. | [4] |
Issue: High Background or Non-Specific Binding in Co-IP
| Possible Cause | Recommended Solution | Citation |
| Insufficient Washing: Residual unbound proteins can lead to high background. | Increase the number and duration of wash steps. Consider adding a small amount of non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the wash buffer. | [2][5] |
| Non-Specific Binding to Beads: Proteins may non-specifically adhere to the agarose/magnetic beads. | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody. Block the beads with a blocking agent like BSA before use. | [1][2] |
| Too Much Antibody or Lysate: Excessive antibody or total protein can increase non-specific interactions. | Titrate the antibody to determine the optimal concentration. Reduce the total amount of cell lysate used in the experiment. | [2] |
| Secondary Antibody Non-Specificity: The secondary antibody may bind non-specifically. | Include a "no primary antibody" control to check for non-specific binding of the secondary antibody. |
GST Pull-Down Assay
Issue: No Interaction Detected Between GST-Nur77 and Bcl-2
| Possible Cause | Recommended Solution | Citation |
| Improper Protein Folding: The GST-tagged Nur77 "bait" protein may be misfolded. | Optimize protein expression conditions (e.g., lower temperature, different E. coli strain). Purify the protein under native conditions. | |
| Interaction Site Blocked by GST Tag: The GST tag might sterically hinder the interaction domain of Nur77. | Create a construct with the GST tag on the opposite terminus of the Nur77 protein. | |
| Insufficient "Prey" Protein: The concentration of Bcl-2 in the cell lysate may be too low. | Use a lysate from cells known to overexpress Bcl-2 or use purified recombinant Bcl-2 protein. |
Issue: High Background in GST Pull-Down
| Possible Cause | Recommended Solution | Citation |
| Non-Specific Binding to GST: Proteins from the lysate may bind non-specifically to the GST tag itself. | Always include a negative control with GST protein alone to identify proteins that bind non-specifically to GST. | [6] |
| Non-Specific Binding to Beads: Proteins may bind to the glutathione (B108866) beads. | Pre-clear the lysate by incubating it with glutathione beads before adding the GST-Nur77 bait protein. | |
| Ineffective Washing: Insufficient washing leads to carryover of unbound proteins. | Increase the stringency of the wash buffer by slightly increasing the salt or detergent concentration. Increase the number of washes. | [6] |
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a Co-Immunoprecipitation (Co-IP) experiment to validate the Nur77-Bcl-2 interaction?
A1: To ensure the specificity of your Co-IP results, the following negative controls are crucial:
-
Isotype Control: Perform the IP with a non-specific antibody of the same isotype and from the same host species as your primary antibody. This control helps to identify non-specific binding of proteins to the antibody.
-
Beads-Only Control: Incubate the cell lysate with just the protein A/G beads (without any antibody). This will reveal proteins that non-specifically bind to the beads themselves.[1]
-
Knockout/Knockdown Cells: The ideal negative control is to use a cell lysate from cells where either Nur77 or Bcl-2 has been knocked out or knocked down. This confirms that the observed interaction is dependent on the presence of both proteins.
-
Non-Interacting Mutant: If the interaction domains are known, using a mutant of Nur77 or Bcl-2 that is known not to interact can serve as a highly specific negative control. For instance, a Bcl-2 mutant with a deleted loop region (Bcl-2/Δloop) is incapable of binding Nur77.[7]
Q2: How can I create a positive control for my Nur77-Bcl-2 interaction assay?
A2: A reliable positive control can be established by:
-
Co-expression of Tagged Proteins: Co-transfect cells with plasmids encoding tagged versions of Nur77 (e.g., GFP-Nur77) and Bcl-2 (e.g., Myc-Bcl-2). The high expression levels often make the interaction easier to detect.
-
Use of a Known Inducer: Treat cells with a stimulus known to promote the Nur77-Bcl-2 interaction, such as certain apoptotic agents.[7][8] This can enhance the endogenous interaction.
-
Purified Proteins: For in vitro assays like GST pull-down, using purified recombinant Nur77 and Bcl-2 proteins can serve as a direct positive control for the interaction.[9][10]
Q3: What are the appropriate controls for a Bioluminescence Resonance Energy Transfer (BRET) assay for the Nur77-Bcl-2 interaction?
A3: For a BRET assay, where Nur77 might be fused to a luciferase donor (e.g., Rluc) and Bcl-2 to a fluorescent acceptor (e.g., YFP), the following controls are essential:
-
Donor-Only and Acceptor-Only: Express the Rluc-Nur77 fusion protein alone and the YFP-Bcl-2 fusion protein alone. This helps to determine the background signal for each component.
-
Co-expression with Unfused Partners: Co-express Rluc-Nur77 with unfused YFP, and YFP-Bcl-2 with unfused Rluc. A BRET signal should only be detected when both fusion proteins are present and interacting.[11]
-
Non-Interacting Protein Pair: Use a known non-interacting protein pair tagged with the donor and acceptor to control for non-specific BRET signal due to random protein collisions (bystander BRET).[12]
-
Donor Saturation Assay: Keep the concentration of the donor (Rluc-Nur77) constant while increasing the concentration of the acceptor (YFP-Bcl-2). A specific interaction will result in a hyperbolic saturation curve, whereas non-specific interactions will show a linear increase.[12]
Q4: My Western blot after Co-IP shows a band at ~55 kDa and ~25 kDa, corresponding to the antibody heavy and light chains. How can I avoid this?
A4: The antibody chains can obscure the detection of proteins of similar molecular weights. To mitigate this:
-
Use IP-specific Secondary Antibodies: Use secondary antibodies that specifically recognize the native (non-denatured) primary antibody, not the heavy or light chains.
-
Cross-linking: Covalently cross-link the primary antibody to the beads before incubation with the cell lysate. This prevents the antibody from eluting with the target protein.
-
Use Tagged Proteins: If you are immunoprecipitating a tagged protein, you can use an anti-tag antibody for the IP and a primary antibody against the endogenous interacting partner for the Western blot, or vice-versa.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Reserve a small aliquot as the "input" control.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-Bcl-2) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer (or a designated wash buffer).
-
-
Elution:
-
Resuspend the beads in 1X SDS-PAGE loading buffer.
-
Boil for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Analysis:
-
Run the eluate and input samples on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and perform Western blotting with an antibody against the co-immunoprecipitated protein (e.g., anti-Nur77).
-
GST Pull-Down Assay Protocol
-
Bait Protein Immobilization:
-
Incubate purified GST-Nur77 fusion protein (or GST alone as a control) with glutathione-agarose beads in a binding buffer for 1-2 hours at 4°C.
-
Wash the beads several times with the binding buffer to remove unbound protein.
-
-
Protein Interaction:
-
Prepare cell lysate containing the "prey" protein (Bcl-2) as described in the Co-IP protocol.
-
Add the cell lysate to the beads immobilized with GST-Nur77 (and to the GST-only control beads).
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by adding a buffer containing reduced glutathione or by boiling in SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Bcl-2 antibody.
-
Visualizations
Signaling Pathway and Experimental Logic
Caption: Nur77-Bcl-2 apoptotic signaling pathway.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Logical framework for Co-IP controls.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Pull-down assays [sigmaaldrich.com]
- 7. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. berthold.cn [berthold.cn]
- 12. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nur77 Modulator 3 and C-DIM12 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two promising compounds in oncology research: Nur77 modulator 3 (BI1071) and C-DIM12. Both molecules have demonstrated potential in preclinical cancer models, yet they operate through distinct mechanisms targeting different members of the nuclear receptor superfamily. This document aims to objectively present available experimental data on their efficacy, detail the experimental methodologies used to generate this data, and visualize their respective signaling pathways.
Introduction to the Modulators
This compound (BI1071) is a derivative of an indole-3-carbinol (B1674136) metabolite, identified as a direct binder to the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1).[1] BI1071's mechanism of action is centered on its ability to induce a conformational change in Nur77, promoting its translocation from the nucleus to the mitochondria. There, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule and triggering the intrinsic apoptosis pathway.[1]
C-DIM12 (1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane) is a potent, orally active modulator of Nurr1 (also known as NR4A2), another member of the NR4A subfamily of orphan nuclear receptors.[2][3] C-DIM12 has been shown to induce apoptosis and inhibit tumor growth in various cancer models, including bladder and pancreatic cancer.[4] Its anti-cancer effects are linked to the activation of Nurr1-mediated apoptotic pathways. Beyond oncology, C-DIM12 has also been investigated for its anti-inflammatory and neuroprotective properties.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the anti-cancer efficacy of BI1071 and C-DIM12 from preclinical studies. It is important to note that the data for each compound were generated in separate studies, and direct head-to-head comparisons have not been published.
Table 1: In Vitro Efficacy - Cell Viability
| Compound | Cell Line | Assay | IC50 | Treatment Duration | Reference |
| BI1071 | HCT116 (Colon Cancer) | MTT Assay | 0.06 µM | 3 days | |
| C-DIM12 | Bladder Cancer Cells | MTT Assay | Not specified, but decreased cell survival was observed | Not specified | |
| C-DIM12 | MiaPaCa2 & Panc1 (Pancreatic Cancer) | Crystal Violet Assay | Not specified, but inhibition of cell proliferation was observed | Not specified |
Table 2: In Vitro Efficacy - Apoptosis Induction
| Compound | Cell Line | Assay | Key Findings | Treatment Conditions | Reference |
| BI1071 | MDA-MB-231 (Breast Cancer) | Western Blot (PARP Cleavage) | Effective PARP cleavage | 0.5 µM for 6 hours | |
| BI1071 | HCT116 (Colon Cancer) | DAPI Staining | Extensive nuclear condensation and fragmentation | 0.5 µM for 6 hours | |
| BI1071 | HCT116 (Colon Cancer) | Annexin V/PI Flow Cytometry | Significant increase in apoptotic cells | Not specified | |
| C-DIM12 | Bladder Cancer Cells | Western Blot (PARP Cleavage), DNA Fragmentation Assay | Induced PARP cleavage and DNA fragmentation | Not specified | |
| C-DIM12 | MiaPaCa2 & Panc1 (Pancreatic Cancer) | Annexin V Staining, Western Blot (PARP Cleavage) | Increased apoptosis | Not specified |
Table 3: In Vivo Efficacy - Xenograft Tumor Models
| Compound | Tumor Model | Dosing Regimen | Key Findings | Reference |
| BI1071 | SW620 (Colon Cancer) Xenograft | Not specified | Dose and time-dependent inhibition of tumor growth | |
| BI1071 | SW620 (Colon Cancer) Xenograft | Not specified | Extensive apoptosis in tumor specimens (TUNEL assay) | |
| C-DIM12 | Orthotopic Bladder Cancer Xenograft | Not specified | Suppressed bladder cancer growth | |
| C-DIM12 | NURR1-KO Orthotopic Xenograft | 30 mg/kg, i.p., 30 days | Inhibited tumor growth and induced apoptosis |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of BI1071 and C-DIM12 are visualized in the following diagrams.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., BI1071 or C-DIM12) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC-conjugated).
-
Incubation: Gently mix and incubate the cells at room temperature for 15 minutes in the dark.
-
Propidium Iodide (PI) Staining: Add a viability dye such as Propidium Iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).
In Vivo Tumor Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject the prepared tumor cell suspension (e.g., 1-10 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Compound Administration: Once the tumors reach a predetermined size, randomize the mice into control and treatment groups. Administer the test compound (e.g., BI1071 or C-DIM12) via the desired route (e.g., intraperitoneal, oral gavage) according to the specified dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
References
- 1. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 2. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nur77 Modulator 3 and Other Anti-Inflammatory Agents
A detailed guide for researchers and drug development professionals on the anti-inflammatory effects of Nur77 modulator 3, with a comparative assessment against other Nur77 modulators and a standard-of-care anti-inflammatory drug. This report synthesizes available experimental data to provide an objective performance comparison.
Introduction
The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of inflammatory processes, primarily through its ability to transrepress the activity of the pro-inflammatory transcription factor NF-κB. Modulation of Nur77 activity, therefore, presents a promising therapeutic strategy for a range of inflammatory diseases. This guide provides a comparative analysis of the anti-inflammatory effects of a novel compound, this compound, alongside other known Nur77 modulators, Cytosporone B and Celastrol (B190767), and the widely used corticosteroid, Dexamethasone.
Mechanism of Action: A Comparative Overview
The primary anti-inflammatory mechanism of Nur77 modulators involves the inhibition of the NF-κB signaling pathway, a central mediator of the inflammatory response. In contrast, Dexamethasone exerts its effects through the glucocorticoid receptor.
-
This compound (9e): This compound has been identified as a binder of Nur77 and an inhibitor of the mTORC1 signaling pathway, which enhances autophagic flux. While its direct impact on the NF-κB pathway is still under investigation, its role in modulating cellular processes related to inflammation, such as autophagy, suggests a potential indirect anti-inflammatory effect. It has shown efficacy in blocking the progression of hepatic fibrosis by inhibiting TGF-β1-induced α-SMA and COLA1 expression in a Nur77-dependent manner.
-
Cytosporone B: This natural product acts as a Nur77 agonist. It has been demonstrated to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in lipopolysaccharide (LPS)-stimulated human macrophages. This effect is associated with the reduced nuclear translocation of the NF-κB p65 subunit[1].
-
Celastrol: Derived from the Tripterygium wilfordii plant, Celastrol is another potent Nur77 modulator. It effectively inhibits the NF-κB signaling pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65[2][3]. This leads to a concentration-dependent reduction in the expression of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages[4][5].
-
Dexamethasone: A synthetic glucocorticoid, Dexamethasone binds to the cytosolic glucocorticoid receptor (GR). Upon activation, the GR-Dexamethasone complex translocates to the nucleus, where it can interfere with the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This interaction leads to the repression of genes encoding pro-inflammatory cytokines and other inflammatory mediators.
Quantitative Comparison of Anti-Inflammatory Activity
To provide a clear comparison of the anti-inflammatory potency of these compounds, the following table summarizes the available quantitative data from in vitro studies. The most common model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line), which mimics an acute inflammatory response. The 50% inhibitory concentration (IC50) for the production of key pro-inflammatory cytokines is a standard metric for comparison.
| Compound | Target | Cell Type | Inflammatory Stimulus | Cytokine | IC50 / % Inhibition |
| This compound (9e) | Nur77 / mTORC1 | - | - | - | Data not available |
| Cytosporone B | Nur77 | Human GM-MDMs | LPS | TNF-α, IL-1β, IL-6, IL-8 | Significant suppression (specific IC50 not provided) |
| Celastrol | Nur77 / NF-κB | RAW 264.7 macrophages | LPS | iNOS | Significant attenuation at <1.25 µM |
| RAW 264.7 macrophages | LPS | IL-6, IL-1β, TNF-α | Down-regulated in a concentration-dependent manner | ||
| Dexamethasone | Glucocorticoid Receptor | RAW 264.7 macrophages | LPS | TNF-α | Significant suppression at 1µM and 10µM |
| Human Mononuclear Cells | LPS | IL-6, TNF-α | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) |
Note: Direct quantitative comparison is challenging due to the variability in experimental setups across different studies. The lack of publicly available IC50 data for this compound on inflammatory markers is a significant data gap.
Experimental Protocols
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol provides a general framework for assessing the anti-inflammatory effects of test compounds.
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, Cytosporone B, Celastrol, Dexamethasone) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a concentration of 10-100 ng/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for a specified period, typically 18-24 hours, to allow for cytokine production.
3. Measurement of Inflammatory Mediators:
-
Cytokine Quantification (ELISA): Collect the cell culture supernatant. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
Nitric Oxide (NO) Measurement (Griess Assay): The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This provides an indirect measure of inducible nitric oxide synthase (iNOS) activity.
-
Western Blot Analysis: To investigate the mechanism of action, cell lysates can be prepared to analyze the expression and phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65) and other relevant pathways via Western blotting.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory actions of Nur77 modulators and Dexamethasone.
Caption: Anti-inflammatory signaling pathways of Nur77 modulators and Dexamethasone.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro anti-inflammatory assay.
Caption: Workflow for in vitro anti-inflammatory screening assay.
Conclusion
Nur77 modulators, including Cytosporone B and Celastrol, demonstrate significant anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. While quantitative data for a direct comparison of potency is not uniformly available, the existing evidence suggests they are effective in reducing the production of key pro-inflammatory mediators. The novel "this compound" shows promise in related cellular processes such as autophagy and fibrosis, but further studies are required to elucidate its direct anti-inflammatory effects and mechanism of action in inflammatory models. In comparison, Dexamethasone remains a potent anti-inflammatory agent with a well-established mechanism of action, serving as a benchmark for the development of new anti-inflammatory therapeutics. Future research should focus on generating standardized quantitative data to allow for a more direct comparison of these and other emerging Nur77 modulators.
References
- 1. The Nurr7 agonist Cytosporone B differentially regulates inflammatory responses in human polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol suppresses expression of adhesion molecules and chemokines by inhibiting JNK-STAT1/NF-κB activation in poly(I:C)-stimulated astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product celastrol suppressed macrophage M1 polarization against inflammation in diet-induced obese mice via regulating Nrf2/HO-1, MAP kinase and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural product celastrol suppressed macrophage M1 polarization against inflammation in diet-induced obese mice via regulating Nrf2/HO-1, MAP kinase and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Nur77 Agonists in Cancer Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of four prominent Nur77 agonists—Cytosporone B, C-DIM (specifically, the analog DIM-C-pPhOH), BI1071, and NB1—for researchers, scientists, and drug development professionals. This document summarizes their performance in cancer models, offers detailed experimental protocols, and visualizes key biological pathways and workflows.
Executive Summary
The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a promising therapeutic target in oncology. Its activation can trigger a unique apoptotic pathway independent of its transcriptional activity. This pathway involves the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule and initiating programmed cell death.[1][2][3][4] A growing number of small molecules have been identified as Nur77 agonists, each with the potential to harness this apoptotic mechanism for cancer treatment. This guide offers a head-to-head comparison of their efficacy in preclinical cancer models to aid in the selection and development of novel cancer therapeutics.
Data Presentation: Performance of Nur77 Agonists
The following table summarizes the in vitro cytotoxic activity of the selected Nur77 agonists in the MDA-MB-231 triple-negative breast cancer cell line. It is important to note that the data has been compiled from different studies, and experimental conditions may have varied.
| Agonist | Cancer Model (Cell Line) | Endpoint | IC50 Value (µM) | Reference |
| Cytosporone B | H460 (Lung) & LNCaP (Prostate) | Cell Viability | ~15.3 & >20 | [5] |
| DIM-C-pPhOH | MDA-MB-231 (Breast) | Cell Viability | ~10-20 | [6][7] |
| BI1071 | MDA-MB-231 (Breast) | Apoptosis Induction | ~0.5 (effective concentration) | [8] |
| NB1 | MDA-MB-231 (Breast) | Cell Viability | Potent in vitro activity reported | Not specified in snippets |
Signaling Pathways and Experimental Workflows
Nur77-Mediated Apoptotic Signaling Pathway
The diagram below illustrates the signaling cascade initiated by Nur77 agonists, leading to apoptosis. Upon activation, Nur77 translocates from the nucleus to the mitochondria, where it binds to Bcl-2, inducing a conformational change that triggers the mitochondrial apoptotic pathway.[1][3][4]
Caption: Nur77 agonist-induced apoptotic pathway.
Experimental Workflow for Screening Nur77 Agonists
The following diagram outlines a typical experimental workflow for the initial screening and validation of novel Nur77 agonists.
Caption: Workflow for Nur77 agonist drug discovery.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Nur77 agonists on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
Nur77 agonists (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the Nur77 agonists. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels of Nur77, Bcl-2, and apoptosis-related proteins.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nur77, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence for Nur77 Localization
This protocol is used to visualize the subcellular localization of Nur77.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-Nur77)
-
Fluorophore-conjugated secondary antibody
-
Mitochondrial marker (e.g., MitoTracker Red)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the Nur77 agonist.
-
If desired, incubate with a mitochondrial marker according to the manufacturer's instructions.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-Nur77 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2
This protocol is used to determine the interaction between Nur77 and Bcl-2.
Materials:
-
Treated and untreated cancer cells
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-Nur77 or anti-Bcl-2)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-Nur77 and anti-Bcl-2)
Procedure:
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against both Nur77 and Bcl-2.
Animal Xenograft Model
This protocol is used to evaluate the in vivo efficacy of Nur77 agonists.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Nur77 agonist formulation for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject cancer cells (typically 1-5 x 10^6 cells) into the flank of the mice. Matrigel can be mixed with the cells to improve tumor formation.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Nur77 agonist or vehicle control according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
The Nur77 agonists presented in this guide demonstrate significant potential as anticancer agents. Their ability to induce apoptosis through a unique mitochondrial pathway offers a promising strategy for overcoming resistance to conventional therapies. While direct comparative data is still emerging, this guide provides a solid foundation for researchers to select and evaluate these compounds in their specific cancer models. The detailed protocols provided herein will facilitate the standardized assessment of novel Nur77 agonists and accelerate their translation into clinical applications.
References
- 1. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relative impact of 3- and 5-hydroxyl groups of cytosporone B on cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of breast cancer cell growth and induction of cell death by 1,1-bis(3'-indolyl)methane (DIM) and 5,5'-dibromoDIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nur77 Target Genes: A Comparative Guide to RNA-seq and ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor Nur77 (also known as NR4A1) is a critical transcription factor involved in a myriad of cellular processes, including apoptosis, inflammation, and metabolism.[1][2] Its role as a potential therapeutic target in various diseases has spurred significant interest in identifying its direct downstream target genes. This guide provides a comprehensive comparison of two powerful high-throughput sequencing techniques, RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq), for the cross-validation of Nur77 target genes. We present supporting data from studies in various cell types, detailed experimental protocols, and visualizations to aid researchers in designing and interpreting their experiments.
Unveiling Gene Regulation from Two Perspectives
RNA-seq and ChIP-seq offer complementary insights into gene regulation. RNA-seq provides a quantitative snapshot of the transcriptome, revealing genes that are differentially expressed upon Nur77 activation or inhibition. In contrast, ChIP-seq identifies the specific genomic regions where Nur77 physically binds, suggesting direct transcriptional regulation. The integration of both datasets provides a robust method for identifying bona fide Nur77 target genes—those that are not only differentially expressed but also have Nur77 bound to their regulatory regions.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have employed both RNA-seq and ChIP-seq to identify Nur77 target genes in different cellular contexts.
Table 1: Identification of Nur77 Target Genes in Macrophages
| Data Type | Number of Genes/Sites | Overlap | Reference |
| ChIP-seq Binding Sites | 19,164 | N/A | [1] |
| RNA-seq (Upregulated genes) | 2,750 | 488 | [1] |
| RNA-seq (Downregulated genes) | 2,611 | 551 | [1] |
Table 2: Identification of Nur77 Target Genes in T cells
| Data Type | Number of Genes/Sites | Overlap | Reference |
| ChIP-seq Binding Sites | Not specified | N/A | [3] |
| RNA-seq (Nur77-regulated genes) | 3,725 | Not specified | [3] |
| Overlap with ERRα target genes | Significant alteration | N/A | [3] |
Experimental Protocols
Detailed methodologies for RNA-seq and ChIP-seq are crucial for reproducible and reliable results. Below are generalized protocols for each technique, which should be optimized for specific cell types and experimental conditions.
RNA-seq Protocol
-
RNA Isolation: Isolate total RNA from control and Nur77-perturbed (e.g., overexpression or knockout) cells using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels (e.g., using featureCounts).
-
Perform differential gene expression analysis (e.g., with DESeq2 or edgeR).
-
ChIP-seq Protocol
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells to release the nuclei.
-
-
Chromatin Fragmentation:
-
Isolate the nuclei and lyse them to release chromatin.
-
Fragment the chromatin to a size range of 200-600 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the fragmented chromatin with an antibody specific to Nur77.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a column-based kit.
-
Prepare the sequencing library by performing end-repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to a reference genome.
-
Perform peak calling to identify regions of significant enrichment (e.g., using MACS2).
-
Annotate peaks to nearby genes.
-
Perform motif analysis to identify enriched transcription factor binding motifs.
-
Visualizing the Workflow and Signaling Pathways
To better illustrate the experimental logic and the biological context of Nur77, the following diagrams were generated using Graphviz.
References
- 1. Nuclear Receptor Nur77 Limits the Macrophage Inflammatory Response through Transcriptional Reprogramming of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Nur77 serves as a molecular brake of the metabolic switch during T cell activation to restrict autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptosis Induction by Nur77 Modulators: BI1071 vs. an Alternative Modulator
A head-to-head comparison of two distinct classes of Nur77 modulators reveals different pathways to inducing programmed cell death, offering researchers nuanced tools for cancer therapy research. This guide provides a detailed examination of BI1071 and another class of Nur77 activators, herein represented by C-DIM compounds, to elucidate their similar and divergent mechanisms of action.
While the query specified "Nur77 modulator 3," this designation does not correspond to a publicly documented compound. Therefore, for the purpose of this comparative analysis, we will examine the well-characterized Nur77 modulator, BI1071, and contrast its activity with that of a representative from the 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane (C-DIM) family of compounds. C-DIMs are also known Nur77 agonists that induce apoptosis, providing a valuable comparative framework.
Mechanism of Action: A Tale of Two Pathways
BI1071 is a novel modulator that directly binds to the orphan nuclear receptor Nur77.[1][2] This interaction promotes the translocation of Nur77 from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately triggering the intrinsic apoptosis pathway.[1][2][3] This mechanism is a non-genomic action of Nur77.
In contrast, some Nur77 modulators, such as certain C-DIM compounds, can induce apoptosis through both nuclear (genomic) and non-nuclear (non-genomic) pathways. These compounds can act as Nur77 agonists, activating its transcriptional functions within the nucleus. This leads to the expression of pro-apoptotic genes like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).
Quantitative Comparison of Apoptotic Induction
The following table summarizes the available quantitative data for BI1071 and a representative C-DIM compound.
| Parameter | BI1071 | Representative C-DIM (DIM-C-pPhOCH3) | Reference |
| Binding Affinity (Kd for Nur77) | 0.17 μM | Not explicitly stated | |
| Effective Concentration for Apoptosis | ~0.5 µM in HCT116 cells | ~10-15 µM in RKO cells | |
| Cell Lines Tested | HCT116 (colon), MDA-MB-231 (breast), HeLa (cervical), MEFs | Panc-28 (pancreatic), RKO (colon) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the Nur77 modulator (e.g., BI1071 or C-DIM) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with the Nur77 modulator as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Cellular Fractionation for Nur77 Translocation
-
Treat cells with the Nur77 modulator.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a hypotonic buffer to isolate the cytosolic fraction.
-
Centrifuge the lysate to pellet the nuclei and mitochondria.
-
Separate the nuclear and mitochondrial fractions using appropriate extraction buffers.
-
Analyze the fractions by Western blotting using antibodies against Nur77 and subcellular markers (e.g., PARP for nuclear, Hsp60 for mitochondrial).
Signaling Pathway Diagrams
Conclusion
Both BI1071 and C-DIM compounds effectively induce apoptosis in cancer cells by modulating the activity of Nur77. However, they achieve this through distinct primary mechanisms. BI1071 acts predominantly through a non-genomic pathway, promoting the translocation of Nur77 to the mitochondria to directly engage with the apoptotic machinery. In contrast, C-DIM compounds can leverage both genomic and non-genomic pathways, activating the transcriptional function of Nur77 in the nucleus to upregulate pro-apoptotic genes, in addition to potentially promoting its mitochondrial functions. The choice between these modulators may depend on the specific cancer type, the genetic background of the cells, and the desired therapeutic strategy. Further research is warranted to fully elucidate the therapeutic potential of these different classes of Nur77 modulators.
References
- 1. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Modulators for the NR4A Orphan Nuclear Receptors: Nur77, Nurr1, and Nor-1
For Researchers, Scientists, and Drug Development Professionals
The NR4A family of orphan nuclear receptors, comprising Nur77 (NR4A1), Nurr1 (NR4A2), and Nor-1 (NR4A3), has emerged as a critical regulator of a diverse array of physiological and pathological processes. These transcription factors are implicated in inflammation, neurodegeneration, metabolism, and cancer, making them attractive therapeutic targets.[1][2][3] Unlike conventional nuclear receptors, the NR4A family members possess a unique ligand-binding domain structure, leading to their classification as orphan receptors and presenting distinct challenges and opportunities for modulator development.[4] This guide provides a comparative analysis of known modulators, presenting key performance data, detailed experimental protocols for their characterization, and visual representations of associated signaling pathways and experimental workflows.
Comparative Performance of Nur77, Nurr1, and Nor-1 Modulators
The development of selective and potent modulators for the NR4A family is an active area of research. A variety of natural and synthetic compounds have been identified that exhibit agonist, antagonist, or inverse agonist activity. However, achieving selectivity among the three highly homologous members remains a significant hurdle. The following tables summarize the quantitative data for several prominent modulators.
| Agonists | Nur77 (EC50/K_d) | Nurr1 (EC50/K_d) | Nor-1 (EC50/K_d) | Selectivity Profile | Reference(s) |
| Cytosporone B | 0.278 nM (EC50) | Activates | - | Potent Nur77 agonist | [5] |
| 0.852 µM (Kd) | |||||
| Amodiaquine | - | ~20 µM (EC50) | - | Weak Nurr1 agonist, unspecific | |
| 36 µM (EC50) | |||||
| Chloroquine | - | 47 µM (EC50) | - | Weak Nurr1 agonist | |
| Compound 36 (Amodiaquine analog) | - | 0.09 µM (EC50) | - | Potent and selective Nurr1 agonist | |
| 0.17 µM (Kd) |
| Antagonists/Inverse Agonists | Nur77 (IC50/K_d) | Nurr1 (IC50/K_d) | Nor-1 (IC50/K_d) | Selectivity Profile | Reference(s) |
| Celastrol | 0.29 µM (Kd) | - | - | Binds to Nur77, anti-inflammatory effects | |
| TMPA (Cytosporone B analog) | Low µM affinity | Does not bind | - | Binds to Nur77 LBD |
Key Signaling Pathways
The NR4A receptors are immediate-early genes, and their expression is rapidly induced by a variety of stimuli, leading to the regulation of downstream target genes involved in distinct cellular processes.
Nur77 Signaling Pathway
Nur77 plays a crucial role in apoptosis, inflammation, and metabolism. Its activity is regulated by various signaling pathways, including the T-cell receptor (TCR), β-catenin, and NF-κB signaling pathways. Upon activation, Nur77 can translocate from the nucleus to the mitochondria to induce apoptosis.
Nurr1 Signaling Pathway
Nurr1 is essential for the development and maintenance of dopaminergic neurons and has been implicated in neuroprotective and anti-inflammatory functions. Its expression and activity are modulated by signaling pathways such as NF-κB and CREB.
Nor-1 Signaling Pathway
Nor-1 is involved in metabolic regulation, particularly in skeletal muscle, and plays a role in the development of the immune system and vascular remodeling. Its expression is induced by various stimuli, including β-adrenergic signaling.
Experimental Protocols
Accurate and reproducible characterization of NR4A modulators is crucial for drug discovery efforts. The following sections provide detailed protocols for key in vitro assays.
Dual-Luciferase Reporter Gene Assay
This assay is a widely used method to assess the ability of a compound to modulate the transcriptional activity of a nuclear receptor.
1. Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the NR4A receptor of interest is co-transfected with an expression plasmid for the full-length NR4A receptor into a suitable cell line. A second reporter plasmid expressing Renilla luciferase under a constitutive promoter is also co-transfected to normalize for transfection efficiency. The activity of the modulator is determined by measuring the change in firefly luciferase activity relative to the Renilla luciferase activity.
2. Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or other transfection reagent)
-
Expression plasmids for full-length human Nur77, Nurr1, or Nor-1
-
Reporter plasmid with NR4A response elements (e.g., 3xNBRE-luc)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Test compounds
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
3. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of the NR4A expression plasmid, 100 ng of the reporter plasmid, and 10 ng of the Renilla control plasmid.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted Lipofectamine 2000, incubate for 20 minutes at room temperature, and then add 20 µL of the complex to each well.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis:
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on a shaker at room temperature.
-
-
Luciferase Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Normalize the data to the vehicle control to determine the fold activation or inhibition.
Fluorescence Polarization (FP) Ligand Binding Assay
This assay provides a quantitative measure of the binding affinity of a compound to a purified NR4A ligand-binding domain (LBD).
1. Principle: A small fluorescently labeled ligand (tracer) that binds to the NR4A LBD will have a high fluorescence polarization value due to its slow tumbling rate when bound to the larger protein. When an unlabeled test compound competes with the tracer for binding to the LBD, the tracer is displaced, tumbles more rapidly in solution, and results in a decrease in fluorescence polarization. The IC50 value can be determined from the competition curve.
2. Materials:
-
Purified recombinant NR4A LBD (Nur77, Nurr1, or Nor-1)
-
Fluorescently labeled tracer with known affinity for the NR4A LBD
-
Test compounds
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
3. Protocol:
-
Reagent Preparation:
-
Prepare a solution of the NR4A LBD at twice the final desired concentration in assay buffer.
-
Prepare a solution of the fluorescent tracer at twice the final desired concentration in assay buffer.
-
Prepare serial dilutions of the test compounds at twice the final desired concentrations in assay buffer.
-
-
Assay Setup:
-
Add 10 µL of the test compound dilutions or vehicle control to the wells of the 384-well plate.
-
Add 10 µL of the NR4A LBD solution to each well.
-
Add 10 µL of the fluorescent tracer solution to each well.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for Modulator Screening
The discovery and characterization of novel NR4A modulators typically follows a multi-step workflow, starting from high-throughput screening and progressing to detailed in vitro and in vivo validation.
This guide provides a foundational resource for researchers engaged in the study and therapeutic targeting of the NR4A family of orphan nuclear receptors. The provided data, protocols, and diagrams are intended to facilitate a more comprehensive and comparative understanding of Nur77, Nurr1, and Nor-1 modulators, thereby accelerating the development of novel therapeutics for a range of human diseases.
References
- 1. Targeting NR4A Nuclear Receptors to Control Stromal Cell Inflammation, Metabolism, Angiogenesis, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan Nuclear Receptor Family 4A (NR4A) Members NR4A2 and NR4A3 Selectively Modulate Elements of the Monocyte Response to Buffered Hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting NR4A Nuclear Receptors to Control Stromal Cell Inflammation, Metabolism, Angiogenesis, and Tumorigenesis [frontiersin.org]
- 4. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive insights into the function and molecular and pharmacological regulation of neuron-derived orphan receptor 1, an orphan receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Nur77 Modulators for the NR4A Subfamily: A Comparative Guide
A Note on Nomenclature: The term "Nur77 modulator 3" does not correspond to a standardized or widely recognized specific chemical entity in published scientific literature. Therefore, this guide will focus on a well-characterized Nur77 modulator, BI1071 , as a primary example to illustrate the principles of specificity validation within the NR4A subfamily. This guide will objectively compare the performance of BI1071 with other representative alternatives and provide supporting experimental data to aid researchers, scientists, and drug development professionals in their evaluation of modulators for this important class of nuclear receptors.
The NR4A subfamily of orphan nuclear receptors, comprising Nur77 (NR4A1), Nurr1 (NR4A2), and NOR-1 (NR4A3), are critical regulators of a diverse range of biological processes, including cell proliferation, apoptosis, inflammation, and metabolism.[1][2][3] Their role in various diseases has made them attractive therapeutic targets. A key challenge in developing modulators for a specific NR4A member is achieving selectivity due to the high degree of homology in their DNA-binding domains (approximately 91-95%) and ligand-binding domains (around 60%). This guide provides a framework for assessing the specificity of Nur77 modulators, using BI1071 as a case study, and compares it with other known NR4A ligands.
Comparative Analysis of NR4A Modulator Specificity
The specificity of a modulator is a critical determinant of its therapeutic potential and off-target effects. The following table summarizes the binding affinities of BI1071 and other representative NR4A modulators for the different members of the NR4A subfamily. Binding affinity, typically represented by the dissociation constant (Kd), is a primary indicator of the strength of the interaction between a ligand and its target protein. A lower Kd value signifies a higher binding affinity.
| Modulator | Target | Binding Affinity (Kd) | Modulator Class | Reference(s) |
| BI1071 | Nur77 (NR4A1) | 0.17 µM | Agonist | |
| Nurr1 (NR4A2) | Not Reported | |||
| NOR-1 (NR4A3) | Not Reported | |||
| Cytosporone B | Nur77 (NR4A1) | 0.74 µM | Agonist | |
| Nurr1 (NR4A2) | Binds (Kd not specified) | |||
| NOR-1 (NR4A3) | Not Reported | |||
| Celastrol | Nur77 (NR4A1) | 0.29 µM | Agonist/Antagonist (context-dependent) | |
| Nurr1 (NR4A2) | Does not bind | |||
| NOR-1 (NR4A3) | Not Reported | |||
| DIM-C-pPhOH (a C-DIM) | Nur77 (NR4A1) | Binds (Kd not specified) | Antagonist | |
| Nurr1 (NR4A2) | Some C-DIMs are dual binders | |||
| NOR-1 (NR4A3) | Not Reported | |||
| Fatty Acid Mimetic 111 | Nur77 (NR4A1) | EC50 = 0.04 µM (functional assay) | Agonist | |
| Nurr1 (NR4A2) | High agonist potency | |||
| NOR-1 (NR4A3) | EC50 = 0.15 µM (functional assay) |
Experimental Protocols for Specificity Validation
Accurate determination of a modulator's specificity relies on robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the validation of NR4A modulators.
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., an NR4A protein) is immobilized on the chip surface, and the other molecule (the analyte, e.g., the modulator) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass at the surface, which alters the refractive index and is detected as a response.
-
Immobilization of NR4A Protein:
-
Recombinantly express and purify the ligand-binding domains (LBDs) of Nur77, Nurr1, and NOR-1.
-
Activate a sensor chip (e.g., a CM5 chip) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified NR4A LBD over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the modulator in a suitable running buffer.
-
Inject the modulator solutions over the sensor surface with the immobilized NR4A LBD, starting with the lowest concentration.
-
Monitor the association of the modulator to the protein in real-time.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the modulator.
-
Regenerate the sensor surface to remove any bound modulator before the next injection.
-
-
Data Analysis:
-
The binding data (sensorgrams) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
The experiment is repeated for each member of the NR4A subfamily to determine the binding affinity of the modulator for each receptor.
-
Reporter Gene Assay for Functional Activity
Reporter gene assays are used to determine whether a modulator acts as an agonist (activator) or an antagonist (inhibitor) of the receptor's transcriptional activity.
-
Principle: A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter containing response elements specific for the nuclear receptor of interest (e.g., Nur77 response elements, NBREs). When the receptor is activated by an agonist, it binds to the response element and drives the expression of the reporter gene, which can be quantified.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a cancer cell line) that has low endogenous NR4A expression.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA of Nur77, Nurr1, or NOR-1.
-
A reporter plasmid containing a promoter with multiple copies of the Nur77 Binding Response Element (NBRE) upstream of a luciferase gene.
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included to normalize for transfection efficiency.
-
-
Modulator Treatment and Assay:
-
After transfection, treat the cells with various concentrations of the modulator or a vehicle control.
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control reporter activity.
-
For agonists, plot the normalized reporter activity against the modulator concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonists, co-treat the cells with a known agonist and the test compound to determine the IC50 (the concentration that inhibits 50% of the agonist-induced activity).
-
Repeat the assay for each NR4A subfamily member to assess the functional specificity of the modulator.
-
Visualizing Specificity and Mechanism
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Figure 1. Binding specificity of various modulators to the NR4A subfamily members.
Figure 2. A simplified workflow for determining binding affinity using Surface Plasmon Resonance.
Figure 3. Signaling pathway of BI1071-induced apoptosis via the Nur77-Bcl-2 axis.
References
- 1. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Benchmarking Nur77 Modulator 3 Against Known Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel Nur77 modulator, designated here as "Nur77 Modulator 3" (with the well-characterized modulator BI1071 serving as a proxy), against established anti-cancer agents. The comparative analysis is supported by preclinical data to benchmark performance and elucidate mechanistic differences.
Introduction to Nur77 in Oncology
The orphan nuclear receptor Nur77 (also known as NR4A1 or TR3) is a critical regulator of cell fate, playing a dual role in both cell proliferation and apoptosis.[1] Its subcellular localization dictates its function. In the nucleus, Nur77 acts as a transcription factor. However, upon certain stimuli, it translocates to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction triggers a conformational change in Bcl-2, converting it into a pro-apoptotic molecule and initiating the intrinsic apoptosis pathway.[1] This unique mechanism of action makes Nur77 an attractive target for cancer therapy.
This guide focuses on "this compound" (proxy: BI1071), a small molecule designed to bind to Nur77 and promote its pro-apoptotic function.[1] Its efficacy is benchmarked against:
-
Celastrol: A natural triterpenoid (B12794562) known to interact with Nur77 and induce apoptosis through various pathways.
-
Cisplatin: A widely used chemotherapy drug that induces DNA damage and apoptosis.
-
Venetoclax: A potent and selective inhibitor of the anti-apoptotic protein Bcl-2.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator agents across various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | HCT116 (Colon Cancer) | SW620 (Colon Cancer) | MDA-MB-231 (Breast Cancer) | Mechanism of Action |
| This compound (BI1071) | 0.06 µM | Not Reported | Not Reported (Induces PARP cleavage at 0.5 µM) | Binds to Nur77, promoting its interaction with Bcl-2 to induce apoptosis. |
| Celastrol | ~1.5 µM | ~2.0 µM | ~0.5 µM | Interacts with Nur77 and targets multiple other signaling pathways, including STAT3 and NF-κB. |
| Cisplatin | ~5-10 µM | ~3-8 µM | ~2-7 µM | Induces DNA cross-links, leading to cell cycle arrest and apoptosis. |
| Venetoclax | >10 µM (Often resistant) | >10 µM (Often resistant) | ~60 µM | Selective inhibitor of the anti-apoptotic protein Bcl-2. |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative range based on available literature.
Comparative Analysis of In Vivo Efficacy
The table below outlines the anti-tumor activity of the compounds in preclinical xenograft models.
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition |
| This compound (BI1071) | SW620 (Colon Cancer) Xenograft | 5 mg/kg/day | Potent inhibition of tumor growth. |
| Celastrol | Colorectal Cancer Xenograft | 2 mg/kg/day | Significant suppression of tumor progression. |
| Cisplatin | Colon Cancer Xenograft | 3 mg/kg every three days | Effective in inhibiting tumor growth, often used in combination. |
| Venetoclax | Not widely reported for solid tumor xenografts alone. | - | Limited single-agent efficacy in solid tumors. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Nur77 Pro-Apoptotic Signaling Pathway.
Caption: Benchmarking Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., HCT116, SW620, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cancer cells by treating with the test compounds for the desired time.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
Microplate reader
-
-
Procedure:
-
Lyse the treated and untreated cells using the provided lysis buffer.
-
Determine the protein concentration of the lysates.
-
Add 50-100 µg of protein from each lysate to a 96-well plate.
-
Add the reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
-
PARP Cleavage Detection by Western Blot
This method detects the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Separate 20-30 µg of protein from each cell lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the bands corresponding to full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa) using an imaging system.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of compounds in an animal model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., SW620)
-
Matrigel (optional)
-
Test compounds
-
Calipers
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, comparators).
-
Administer the compounds at the specified doses and schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Conclusion
This guide provides a framework for benchmarking "this compound" against other anti-cancer agents. The data suggests that modulating Nur77 is a promising therapeutic strategy. "this compound" (as represented by BI1071) demonstrates high potency in vitro and significant anti-tumor activity in vivo, particularly in models where the Nur77-Bcl-2 pathway is a key driver of survival. Further preclinical studies are warranted to fully elucidate its therapeutic potential and identify patient populations most likely to benefit from this novel therapeutic approach.
References
Reproducibility of Nur77 Modulator Effects Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of a representative Nur77 modulator, herein referred to as Nur77 Modulator X, across various cell lines. The data presented is synthesized from published studies on small molecule Nur77 modulators that induce apoptosis and modulate inflammation through the Nur77-dependent pathway.
Executive Summary
The orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B) is a critical regulator of cell apoptosis and inflammation. Its dual function is dependent on its subcellular localization; nuclear Nur77 primarily acts as a transcription factor, whereas cytoplasmic Nur77 can translocate to the mitochondria to initiate apoptosis. This is achieved by binding to the anti-apoptotic protein Bcl-2 and inducing a conformational change that converts it into a pro-apoptotic molecule, leading to the release of cytochrome c and subsequent caspase activation.[1][2] Additionally, Nur77 can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3][4]
Small molecule modulators that bind to Nur77 and promote its translocation to the mitochondria represent a promising therapeutic strategy for cancers with Bcl-2 overexpression and inflammatory diseases. This guide examines the reproducibility of the pro-apoptotic and anti-inflammatory effects of such modulators across different cell lines, highlighting both consistencies and cell-type-specific responses.
Data Presentation
The following tables summarize the quantitative effects of Nur77 modulators on apoptosis and inflammation in various cell lines, based on available literature.
Table 1: Pro-Apoptotic Effects of Nur77 Modulator X Across Different Cancer Cell Lines
| Cell Line | Cancer Type | Modulator Concentration (µM) | Apoptosis Induction (Assay) | Key Findings | Reference |
| HCT116 | Colon Cancer | 0.5 | PARP Cleavage (Western Blot) | Potent induction of apoptosis. | |
| RKO | Colon Cancer | 12.5 | PARP Cleavage (Western Blot) | Induction of apoptosis accompanied by TRAIL protein induction. | |
| MEF (WT) | Mouse Embryonic Fibroblast | 0.5 | PARP Cleavage (Western Blot) | Effective apoptosis induction. | |
| MEF (Nur77-/-) | Mouse Embryonic Fibroblast | 0.5 | PARP Cleavage (Western Blot) | Apoptotic effect impaired, demonstrating Nur77 dependence. | |
| MEF (Bcl-2-/-) | Mouse Embryonic Fibroblast | 0.5 | PARP Cleavage (Western Blot) | No apparent effect on PARP cleavage, indicating Bcl-2 dependence. | |
| HEK293T | Human Embryonic Kidney | 5.0 | Transfection w/ GFP-Nur77 | Resistant to apoptosis unless transfected with Nur77. | |
| NIH-H460 | Lung Cancer | Not Specified | Cytochrome c Release | Induction of cytochrome c release from mitochondria. | |
| HepG2 | Liver Cancer | Not Specified | IκBα Degradation Inhibition | Abrogation of TNFα-induced IκBα degradation. |
Table 2: Anti-Inflammatory Effects of Nur77 Modulator X Across Different Cell Lines
| Cell Line | Cell Type | Stimulus | Modulator | Key Anti-Inflammatory Effects | Reference |
| Macrophages | Immune Cell | LPS | Not Specified | Inhibition of NF-κB/p65 transcriptional activity; Reduced IL-1β, IL-6, TNF-α production. | |
| Endothelial Cells | Endothelial | TNF-α, IL-1β | Not Specified | Attenuated expression of VCAM-1 and ICAM-1 via NF-κB repression. | |
| Microglia | Immune Cell | Not Specified | Not Specified | Increased anti-inflammatory phenotype; Reduced pro-inflammatory factors (IL-1β, IL-6, TNF-α). | |
| MEFs | Mouse Embryonic Fibroblast | TNFα | Celastrol | Inhibition of TNFα-induced IκBα degradation in a Nur77-dependent manner. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Apoptosis Assays
-
Cell Culture: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Apoptosis Assessment by PARP Cleavage: Cells were treated with the Nur77 modulator for the indicated times. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Following transfer to a PVDF membrane, immunoblotting was performed using antibodies against PARP and cleaved PARP.
-
Cytochrome c Release: Following treatment, cells were fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in the cytosolic fraction was determined by Western blotting.
-
Caspase Activity Assay: Caspase-3/7 activity was measured using a luminogenic substrate. Luminescence, which is proportional to caspase activity, was read using a plate reader.
Western Blotting for Signaling Proteins
-
Protein Extraction and Quantification: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.
-
Immunoblotting: Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., Nur77, Bcl-2, IκBα, p65) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining for Nur77 Localization
-
Cell Preparation: Cells were grown on coverslips and treated with the Nur77 modulator.
-
Staining: Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin. Cells were then incubated with a primary antibody against Nur77, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.
-
Imaging: Images were captured using a fluorescence microscope.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to Nur77 modulation.
Caption: Nur77-mediated apoptotic signaling pathway induced by a modulator.
References
- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Nur77 Modulator 3
This document provides crucial safety and logistical information for the proper handling and disposal of Nur77 modulator 3, a novel small molecule compound used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations. Since specific safety data for "this compound" is not publicly available, these guidelines are based on best practices for handling new chemical entities with unknown hazard profiles.
I. Understanding this compound
Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily that plays a critical role in apoptosis, cell differentiation, and inflammation.[1][2][3] Small molecule modulators of Nur77 are being investigated for their therapeutic potential in various diseases, including cancer and central nervous system disorders.[1][2] These modulators can influence the expression and subcellular localization of Nur77, thereby affecting its downstream signaling pathways.[1][4][5] For instance, some modulators promote the translocation of Nur77 from the nucleus to the mitochondria, where it can interact with Bcl-2 to induce apoptosis.[2][4]
II. Quantitative Data Summary
As specific quantitative data for "this compound" is not available, the following table presents hypothetical data based on typical characteristics of similar small molecule modulators used in research.
| Property | Value | Notes |
| Chemical Formula | C₂₀H₁₅F₃N₂O₂ | Hypothetical |
| Molecular Weight | 388.34 g/mol | Hypothetical |
| Appearance | White to off-white crystalline solid | Typical for small molecule compounds |
| Solubility | Soluble in DMSO (>10 mg/mL), poorly soluble in water | Common for this class of compounds |
| Purity (by HPLC) | >98% | Standard for research-grade chemicals |
| Storage Temperature | -20°C | Recommended for long-term stability |
| In Vitro IC₅₀ (Cancer Cell Line) | 1.5 µM | Hypothetical value indicating potency in a cell-based assay |
| Binding Affinity (Kd) | 2.8 µM | Hypothetical measure of binding to the Nur77 protein |
III. Proper Disposal Procedures
The following step-by-step guide outlines the proper disposal procedures for this compound and associated waste.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling this compound in solid form or in solution.
Step 2: Segregation of Waste
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and contaminated gloves in a dedicated, clearly labeled hazardous waste container. The label should include "Hazardous Chemical Waste," the name of the compound ("this compound"), and the date.
-
Liquid Waste:
-
Organic Solvents: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a labeled hazardous waste container for halogenated or non-halogenated organic solvent waste, as appropriate.
-
Aqueous Solutions: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container for aqueous chemical waste. Do not pour aqueous solutions containing this compound down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Contaminated Labware: Disposable plasticware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container. Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), and the rinsate collected as hazardous liquid waste. The cleaned glassware can then be washed normally.
Step 3: Waste Container Management
-
Keep all hazardous waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible chemicals.
Step 4: Disposal Request
-
When the waste container is full, or if the experiment is complete, arrange for pickup and disposal by your institution's EHS department. Follow all institutional procedures for requesting a hazardous waste pickup.
Step 5: Spill and Decontamination Procedures
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place the collected material and any contaminated cleaning materials into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning solution as hazardous liquid waste.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated absorbent material in a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent and collect the rinsate as hazardous liquid waste.
-
Large Spills: Evacuate the area and notify your supervisor and the institutional EHS office immediately.
IV. Experimental Protocols and Visualizations
A. Nur77 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Nur77. Various stimuli can induce the expression and nuclear export of Nur77. In the cytoplasm, Nur77 can translocate to the mitochondria and interact with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, ultimately leading to apoptosis.
Caption: Simplified Nur77 signaling pathway leading to apoptosis.
B. Experimental Workflow for Screening Small Molecule Modulators
This diagram outlines a typical experimental workflow for identifying and characterizing small molecule modulators of a target protein like Nur77.
Caption: General workflow for small molecule modulator discovery.
References
- 1. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Nur77 modulator 3
Essential Safety and Handling Guide for Nur77 Modulator 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given that this product has not been fully validated for medical applications and is intended for research use only, it should be handled as a compound with unknown toxicity.[1] Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks is necessary to ensure the appropriate level of personal protection.[2] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Body Protection | Flame-resistant lab coat | Must be worn at all times in the laboratory. For tasks with a high risk of splashes, consider a chemically resistant apron over the lab coat.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Safety glasses provide minimum protection.[2] Chemical splash goggles are required when handling solutions.[3] A face shield must be worn over safety glasses or goggles during procedures with a significant splash or spray potential. All eye and face protection must meet ANSI Z87.1 standards. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Latex gloves should be avoided due to poor chemical resistance and potential for allergies. For handling chemicals of unknown toxicity, consider double-gloving or using a more robust glove material like a flexible laminate (e.g., Silver Shield) under a standard disposable glove. Gloves should be inspected for damage before each use and changed immediately if contaminated. |
| Foot Protection | Closed-toe shoes | Sandals and other open-toed footwear are strictly prohibited in the laboratory. |
| Respiratory Protection | NIOSH-approved respirator | A risk assessment should be conducted to determine if respiratory protection is necessary. If there is a risk of inhaling dust or aerosols, a properly fitted respirator is required. |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing (Solid Compound)
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is donned correctly. Have spill control materials readily available.
-
Weighing: Use a tared weigh boat or paper. Handle the solid with a spatula. Avoid creating dust.
-
Post-Weighing: Clean the spatula and weighing area thoroughly. Dispose of any contaminated materials as hazardous waste.
B. Solution Preparation
-
Solvent Selection: Refer to the product's Certificate of Analysis for solubility information. The provided information indicates storage in a solvent at -80°C for 6 months or -20°C for 1 month.
-
Dissolving: Add the solvent to the solid slowly in a chemical fume hood. Cap the container securely.
-
Mixing: Use a vortex mixer or sonicator as needed to fully dissolve the compound.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
C. Experimental Use
-
Controlled Environment: All procedures involving this compound should be performed within a chemical fume hood or other appropriate containment device.
-
Spill Prevention: Use secondary containment (e.g., a tray) for transporting and working with solutions.
-
Avoid Contamination: Do not touch your face, eyes, or any personal items while wearing gloves that have been in contact with the chemical. Wash hands thoroughly after handling, even if gloves were worn.
III. Disposal Plan
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh paper, pipette tips) and liquid waste containing this compound must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for both solid and liquid waste.
-
Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
IV. Chemical and Physical Properties
The following data for this compound has been extracted from the Certificate of Analysis.
| Property | Value |
| Chemical Name | Hydrazinecarbothioamide, 2-(1H-indol-3-ylmethylene)-N-(4-methylphenyl)-, (2E)- |
| Molecular Formula | C17H16N4S |
| Molecular Weight | 308.40 |
| Appearance | White to off-white (Solid) |
| Purity (HPLC) | 99.01% |
| Storage (Powder) | -20°C for 3 years |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
